1H-benzimidazole-2-carbonyl chloride
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-benzimidazole-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7(12)8-10-5-3-1-2-4-6(5)11-8/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJICFMKLYLHIRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379950 | |
| Record name | 1H-benzimidazole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30183-14-3 | |
| Record name | 1H-benzimidazole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1H-Benzimidazole-2-carbonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1H-benzimidazole-2-carbonyl chloride from its corresponding carboxylic acid, a crucial step in the development of various pharmaceutical compounds. This guide provides a comprehensive overview of the prevailing synthetic methods, detailed experimental protocols, and a discussion of the critical process parameters and potential challenges.
Introduction
This compound is a key intermediate in organic synthesis, serving as a reactive precursor for the introduction of the benzimidazole-2-carbonyl moiety into a wide range of molecules. This functional group is a common scaffold in medicinal chemistry, found in compounds with diverse biological activities. The conversion of the relatively stable 1H-benzimidazole-2-carboxylic acid to its highly reactive acid chloride derivative is, therefore, a fundamental transformation for drug discovery and development programs. The most common and effective methods for this conversion involve the use of chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
Synthetic Methodologies
The primary methods for the synthesis of this compound from 1H-benzimidazole-2-carboxylic acid are chlorination reactions using thionyl chloride or oxalyl chloride. The choice of reagent can depend on the desired reaction conditions, scale, and purification strategy.
Thionyl Chloride Method
Thionyl chloride is a widely used reagent for the conversion of carboxylic acids to acid chlorides. The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which can simplify purification. A base, such as pyridine, is sometimes added to neutralize the generated HCl, although this can sometimes be omitted.
Oxalyl Chloride Method
Oxalyl chloride is another effective reagent for this transformation and is often preferred for its milder reaction conditions. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF), which forms the reactive Vilsmeier reagent in situ. The byproducts of this reaction, carbon dioxide, carbon monoxide, and hydrogen chloride, are also gaseous.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound. It is important to note that these are general procedures and may require optimization for specific scales and equipment. All reactions should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents.
Protocol 1: Using Thionyl Chloride
Materials:
-
1H-Benzimidazole-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or another inert solvent such as dichloromethane or acetonitrile)
-
Anhydrous N,N-dimethylformamide (DMF) (optional, as a catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), suspend 1H-benzimidazole-2-carboxylic acid (1.0 eq) in anhydrous toluene.
-
Slowly add thionyl chloride (2.0-5.0 eq) to the suspension at room temperature with stirring. A catalytic amount of DMF (e.g., 1-2 drops) can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux (typically around 80-110 °C, depending on the solvent) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. This should be done with care, ensuring the vacuum line is protected from corrosive vapors.
-
The resulting crude this compound, which may be a solid, can be used directly in the next step or purified. Purification can be challenging due to the compound's reactivity. Trituration with a non-polar solvent like hexane or recrystallization from an inert solvent may be attempted. The product is often isolated as the hydrochloride salt.
Protocol 2: Using Oxalyl Chloride
Materials:
-
1H-Benzimidazole-2-carboxylic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
Procedure:
-
Suspend 1H-benzimidazole-2-carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the suspension.
-
Slowly add oxalyl chloride (1.5-2.0 eq) dropwise to the stirred suspension at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride.
-
The crude this compound can be used without further purification. If necessary, it can be purified by trituration with a non-polar solvent.
Data Presentation
The following table summarizes typical reaction conditions for the conversion of carboxylic acids to acid chlorides, which can be adapted for the synthesis of this compound.
| Reagent | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Thionyl Chloride | Toluene | DMF (cat.) | Reflux (80-110) | 2-4 | >90 (general) |
| Thionyl Chloride | Acetonitrile | DMF (cat.) | 80 | 0.5 | High (for a substituted benzimidazole)[1] |
| Oxalyl Chloride | Dichloromethane | DMF (cat.) | 0 to RT | 1-3 | >95 (general)[2] |
Note: Yields are general for the conversion of carboxylic acids to acid chlorides and may vary for the specific synthesis of this compound.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism (Thionyl Chloride)
Caption: Simplified reaction mechanism with thionyl chloride.
Reaction Mechanism (Oxalyl Chloride with DMF Catalyst)
Caption: Catalytic cycle with oxalyl chloride and DMF.
Potential Side Reactions and Considerations
-
N-Acylation: The presence of the N-H proton on the benzimidazole ring presents a potential site for acylation by the newly formed acid chloride, leading to dimer or polymer formation. This can be minimized by using an excess of the chlorinating agent and controlling the reaction temperature.
-
Ring Chlorination: While less common under these conditions, there is a possibility of chlorination on the benzene ring of the benzimidazole nucleus, especially with prolonged reaction times or higher temperatures.
-
Hydrolysis: this compound is highly reactive and susceptible to hydrolysis. All glassware must be thoroughly dried, and anhydrous solvents and reagents must be used. Exposure to atmospheric moisture during work-up and storage should be minimized. The product is often handled as a solution in an inert solvent or used immediately in the subsequent reaction step.
-
Stability: The product may be isolated as its hydrochloride salt, which can improve its stability and ease of handling.
Conclusion
The synthesis of this compound is a critical transformation for the synthesis of many biologically active molecules. Both thionyl chloride and oxalyl chloride are effective reagents for this conversion, with the choice depending on the specific requirements of the synthesis. Careful control of reaction conditions and rigorous exclusion of moisture are paramount to achieving high yields of the desired product. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1H-benzimidazole-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 1H-benzimidazole-2-carbonyl chloride, a key intermediate in the synthesis of various biologically active benzimidazole derivatives.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O | [1] |
| Molecular Weight | 180.59 g/mol | [1] |
| Predicted Boiling Point | 379.6 ± 25.0 °C | [2] |
| Appearance | Solid (presumed) | Inferred |
| Solubility | Soluble in many organic solvents. | Inferred from reactivity |
Synthesis
The primary method for the synthesis of this compound involves the reaction of 1H-benzimidazole-2-carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).
Experimental Protocol: Synthesis from 1H-benzimidazole-2-carboxylic acid
This procedure is based on analogous reactions for the synthesis of acyl chlorides from carboxylic acids.
Materials:
-
1H-benzimidazole-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or other inert solvent like dichloromethane)
-
Dry glassware
Procedure:
-
In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1H-benzimidazole-2-carboxylic acid in an excess of anhydrous toluene.
-
Slowly add thionyl chloride (typically 1.5 to 2 equivalents) to the suspension at room temperature with stirring. The addition is often done via a dropping funnel.
-
After the addition is complete, gently heat the reaction mixture to reflux. The progress of the reaction can be monitored by the cessation of HCl gas evolution.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be used directly in the next step or purified by recrystallization from a suitable anhydrous solvent.
Synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. This reactivity is characteristic of acyl chlorides.
Nucleophilic Acyl Substitution
This compound readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, including amines, alcohols, and water. These reactions typically proceed via an addition-elimination mechanism.
The reaction with primary or secondary amines yields the corresponding N-substituted benzimidazole-2-carboxamides. These amides are often of interest in medicinal chemistry.
Experimental Protocol: Reaction with Aniline
This is a general procedure for the acylation of an amine with an acyl chloride.
Materials:
-
This compound
-
Aniline
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
Procedure:
-
Dissolve aniline and a slight excess of the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of this compound in the same solvent to the cooled aniline solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with a dilute aqueous acid solution to remove excess amine and base, followed by a wash with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Reaction with alcohols in the presence of a base affords the corresponding benzimidazole-2-carboxylate esters.
Experimental Protocol: Reaction with Methanol
This is a general procedure for the esterification of an acyl chloride.
Materials:
-
This compound
-
Methanol
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base to the solution.
-
Slowly add methanol to the reaction mixture at room temperature with stirring.
-
Stir the reaction mixture for several hours at room temperature, monitoring its progress by TLC.
-
Once the reaction is complete, the mixture is worked up similarly to the amidation reaction, often involving washing with water and brine.
-
The organic layer is dried, and the solvent is evaporated to yield the crude ester, which can be further purified.
General reactivity with nucleophiles.
Stability and Handling
Like most acyl chlorides, this compound is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid upon contact with water. Therefore, it should be handled under anhydrous conditions and stored in a tightly sealed container in a dry environment.
Upon heating, benzimidazole derivatives may decompose to produce toxic fumes, including nitrogen oxides, carbon monoxide, and carbon dioxide.[3]
Safety and Hazards
This compound is expected to be an irritant to the skin, eyes, and respiratory system, which is typical for acyl chlorides. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of fire, burning may produce irritant fumes.[4]
Biological Activity and Signaling Pathways
While this compound itself is primarily a reactive intermediate, the benzimidazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[5] Derivatives synthesized from this carbonyl chloride have shown a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][5] There is currently no specific information available in the scientific literature detailing the direct involvement of this compound in any biological signaling pathways. Its significance lies in its utility as a building block for the synthesis of molecules that may interact with such pathways.
References
- 1. This compound | C8H5ClN2O | CID 2776280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. EP1556370B1 - Method for the synthesis of a benzimidazole compound - Google Patents [patents.google.com]
- 5. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 1H-Benzimidazole-2-Carbonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 1H-benzimidazole-2-carbonyl chloride, a key intermediate in the development of various pharmaceutical agents. Due to the limited availability of direct experimental data for this specific compound, this guide presents a robust, predicted dataset based on analogous compounds and established spectroscopic principles. Detailed experimental protocols for its synthesis and spectroscopic characterization are also provided.
Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally related compounds, including 1H-benzimidazole-2-carboxylic acid, benzoyl chloride, and various 2-substituted benzimidazoles.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~13.5 - 12.5 | br s | 1H | N-H |
| ~7.9 - 7.7 | m | 2H | Ar-H (H4/H7) |
| ~7.5 - 7.3 | m | 2H | Ar-H (H5/H6) |
Predicted in DMSO-d₆
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 - 160 | C=O (carbonyl chloride) |
| ~145 - 140 | C2 |
| ~140 - 135 | C7a |
| ~135 - 130 | C3a |
| ~128 - 124 | C5/C6 |
| ~118 - 114 | C4/C7 |
Predicted in DMSO-d₆
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 - 2800 | Broad | N-H stretch |
| ~1770 - 1740 | Strong | C=O stretch (acyl chloride) |
| ~1625 - 1600 | Medium | C=N stretch |
| ~1480 - 1440 | Medium | C=C aromatic stretch |
| ~800 - 700 | Strong | C-Cl stretch |
Predicted as KBr pellet
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 180/182 | High | [M]⁺ (isotopic pattern for Cl) |
| 152 | Medium | [M - CO]⁺ |
| 145 | High | [M - Cl]⁺ |
| 117 | Medium | [M - CO - HCN]⁺ |
Predicted via Electron Ionization (EI)
Experimental Protocols
This section details the synthetic route for this compound and the general procedures for acquiring the spectroscopic data.
Synthesis of this compound
The synthesis of this compound is typically achieved by the chlorination of its corresponding carboxylic acid precursor.
Reaction: 1H-benzimidazole-2-carboxylic acid to this compound.
Reagents and Solvents:
-
1H-benzimidazole-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
To a stirred suspension of 1H-benzimidazole-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane or toluene, a catalytic amount of DMF is added.
-
Thionyl chloride or oxalyl chloride (1.5-2.0 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which can be used in the next step without further purification.
Spectroscopic Characterization
The following are general protocols for the spectroscopic analysis of benzimidazole derivatives, which are applicable to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: Bruker Avance (or equivalent) 400 MHz or 600 MHz spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS).
-
¹H NMR: Spectra are recorded at room temperature, with chemical shifts reported in parts per million (ppm) relative to TMS.
-
¹³C NMR: Spectra are recorded at room temperature, with chemical shifts reported in ppm relative to the solvent peak.
Infrared (IR) Spectroscopy:
-
Instrument: FTIR spectrometer (e.g., Bruker Vertex 70).
-
Sample Preparation: The solid sample is mixed with potassium bromide (KBr) and pressed into a pellet.
-
Data Collection: The spectrum is recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Instrument: A mass spectrometer with an electron ionization (EI) source (e.g., IonSpec QFT-MALDI MS).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Analysis: The mass-to-charge ratio (m/z) of the resulting fragments is analyzed.
Workflow Diagrams
The following diagrams illustrate the key workflows described in this guide.
An In-Depth Technical Guide to 1H-Benzimidazole-2-carbonyl chloride: Synthesis, Reactivity, and Therapeutic Potential
For Immediate Release
This technical guide provides a comprehensive overview of 1H-benzimidazole-2-carbonyl chloride, a key reactive intermediate in the synthesis of a diverse range of biologically active benzimidazole derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the compound's chemical identity, synthesis, experimental protocols for its derivatization, and the therapeutic potential of the resulting compounds, with a focus on their role as tubulin polymerization inhibitors.
Compound Identification
The compound of focus is this compound, a heterocyclic building block crucial for the development of novel therapeutic agents.
| Identifier | Value | Citation |
| IUPAC Name | This compound | [1] |
| CAS Number | 30183-14-3 | [1] |
Physicochemical Properties
Below is a summary of the computed physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₅ClN₂O |
| Molecular Weight | 180.59 g/mol |
| XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 180.0090405 Da |
| Topological Polar Surface Area | 45.8 Ų |
| Heavy Atom Count | 12 |
Data sourced from PubChem CID 2776280.[1]
Synthesis and Experimental Protocols
This compound is a reactive acyl chloride that is typically synthesized from its corresponding carboxylic acid and used immediately in subsequent reactions.
Synthesis of this compound
The preparation of this compound involves the conversion of 1H-benzimidazole-2-carboxylic acid using a chlorinating agent, most commonly thionyl chloride (SOCl₂). This is a standard method for converting carboxylic acids to acyl chlorides.[2]
Experimental Protocol:
-
Starting Material: Begin with 1H-benzimidazole-2-carboxylic acid. This precursor can be synthesized by methods such as the reaction of benzimidazole with potassium carbonate and carbon dioxide under pressure.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), suspend 1H-benzimidazole-2-carboxylic acid in an excess of thionyl chloride. A co-solvent such as acetonitrile may be used.[4]
-
Reaction Conditions: Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the reaction mixture to reflux (approximately 80°C for acetonitrile) and maintain for several hours until the evolution of gas ceases and the solid has dissolved.[4][5]
-
Work-up: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude this compound is typically a solid and is often used in the next step without further purification due to its reactivity.
Synthesis of 1H-Benzimidazole-2-carboxamides
This compound is an excellent starting material for the synthesis of a wide variety of N-substituted 1H-benzimidazole-2-carboxamides.
Experimental Protocol:
-
Reaction Setup: In a suitable solvent such as dichloromethane or N,N-dimethylformamide, dissolve the desired primary or secondary amine and a base, typically triethylamine or pyridine, to act as an acid scavenger.
-
Reaction Conditions: Cool the solution in an ice bath. Add a solution of this compound in the same solvent dropwise with stirring. Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Synthesis of 1H-Benzimidazole-2-carboxylates
Similarly, this compound can be reacted with alcohols to form the corresponding esters.
Experimental Protocol:
-
Reaction Setup: Dissolve the desired alcohol in a suitable solvent, such as dichloromethane, along with a base like triethylamine or pyridine.
-
Reaction Conditions: Cool the solution in an ice bath and add a solution of this compound dropwise. The reaction is typically stirred at room temperature for several hours. For less reactive alcohols, heating at reflux may be necessary.[6]
-
Work-up: The work-up procedure is similar to that for the carboxamides, involving washing with water and brine, drying the organic layer, and purification of the crude product by chromatography or recrystallization.
Biological Activity and Signaling Pathways
While this compound is primarily a reactive intermediate, its derivatives, particularly the carboxamides and carbamates, have shown significant biological activity. A prominent mechanism of action for many of these compounds is the inhibition of tubulin polymerization.[6]
Tubulin Polymerization Inhibition:
Microtubules are essential components of the cytoskeleton, involved in cell division, motility, and intracellular transport. They are formed by the polymerization of α- and β-tubulin heterodimers. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.
Benzimidazole derivatives synthesized from this compound have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[6][7][8] These compounds often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[7] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death.
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry. Its facile synthesis from 1H-benzimidazole-2-carboxylic acid and its reactivity towards a wide range of nucleophiles make it an important building block for the creation of libraries of benzimidazole derivatives. The demonstrated biological activity of these derivatives, particularly as inhibitors of tubulin polymerization, highlights the therapeutic potential of this chemical scaffold in the development of novel anticancer agents. Further exploration of the structure-activity relationships of compounds derived from this compound is a promising avenue for future drug discovery efforts.
References
- 1. This compound | C8H5ClN2O | CID 2776280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. prepchem.com [prepchem.com]
- 4. WO2015005615A1 - Method for preparation of benzimidazole derivatives - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives: a new class of potential antineoplastic and antifilarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones [mdpi.com]
- 8. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reaction Mechanism of 1H-Benzimidazole-2-carbonyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reaction mechanism of 1H-benzimidazole-2-carbonyl chloride with various nucleophiles, a critical transformation in the synthesis of a wide array of biologically active compounds. Benzimidazole derivatives are a cornerstone in medicinal chemistry, and the ability to functionalize the C2 position via the carbonyl chloride intermediate is a key strategy in drug discovery and development. This document details the underlying nucleophilic acyl substitution mechanism, provides representative experimental protocols, summarizes key quantitative data, and visualizes the reaction pathways and workflows.
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse therapeutic applications, including antiulcer, anthelmintic, and anticancer agents. The reactivity of the 2-position of the benzimidazole ring is of particular interest for the introduction of various functional groups to modulate biological activity. This compound is a highly reactive and versatile intermediate that allows for the facile introduction of a variety of substituents through reactions with nucleophiles. Understanding the mechanism and experimental parameters of these reactions is crucial for the efficient synthesis of novel benzimidazole-based drug candidates.
Core Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction of this compound with nucleophiles proceeds via a classic nucleophilic acyl substitution mechanism. This is a two-step addition-elimination process.
-
Nucleophilic Attack: The nucleophile (e.g., an amine, alcohol, or thiol) attacks the electrophilic carbonyl carbon of the acid chloride. This leads to the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and in the process, the chloride ion, being an excellent leaving group, is expelled. The final product is the corresponding N-substituted carboxamide, ester, or thioester of 1H-benzimidazole.
The overall reactivity of the carbonyl chloride is enhanced by the electron-withdrawing nature of the benzimidazole ring system, making the carbonyl carbon highly susceptible to nucleophilic attack.
Caption: General Mechanism of Nucleophilic Acyl Substitution.
Reactions with Specific Nucleophiles
Reaction with Amines (Amidation)
The reaction of this compound with primary or secondary amines is a robust method for the synthesis of N-substituted-1H-benzimidazole-2-carboxamides. These amides are prevalent in many biologically active molecules. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride gas that is formed.
Caption: Experimental Workflow for Amidation.
Reaction with Alcohols (Esterification)
Esterification of this compound with alcohols yields the corresponding 1H-benzimidazole-2-carboxylates. This reaction is often performed in the presence of a base to scavenge the HCl produced. Alternatively, the reaction can be carried out using the alcohol as the solvent.
Caption: Experimental Workflow for Esterification.
Reaction with Thiols (Thioesterification)
The synthesis of S-alkyl or S-aryl 1H-benzimidazole-2-carbothioates can be achieved through the reaction of this compound with thiols. Similar to amidation and esterification, a base is typically employed to facilitate the reaction.
Caption: Experimental Workflow for Thioesterification.
Experimental Protocols
The following are generalized experimental protocols for the reaction of this compound with various nucleophiles. Researchers should optimize these conditions for their specific substrates.
General Protocol for the Synthesis of N-Aryl-1H-benzimidazole-2-carboxamides
To a stirred solution of an aromatic amine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at 0 °C, a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to afford the desired N-aryl-1H-benzimidazole-2-carboxamide.
General Protocol for the Synthesis of Ethyl 1H-benzimidazole-2-carboxylate
1H-benzimidazole-2-carboxylic acid (1.0 mmol) is suspended in anhydrous ethanol (10 mL). Thionyl chloride (5.0 mmol) is added dropwise at 0 °C. The reaction mixture is then heated to reflux and stirred overnight.[1] Upon completion of the reaction, the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent.[1]
General Protocol for the Synthesis of S-Phenyl 1H-benzimidazole-2-carbothioate
To a solution of thiophenol (1.0 mmol) and potassium carbonate (1.5 mmol) in dry acetone (15 mL), this compound (1.0 mmol) is added portion-wise at room temperature. The reaction mixture is stirred for 8-10 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is filtered, and the solvent is evaporated. The residue is then taken up in ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield S-phenyl 1H-benzimidazole-2-carbothioate.
Quantitative Data Presentation
The following tables summarize representative data for products synthesized from this compound or closely related precursors.
Table 1: Synthesis of N-Substituted-1H-benzimidazole-2-carboxamides
| Product | Nucleophile | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| N-phenyl-1H-benzimidazole-2-carboxamide | Aniline | ~85-95 | 225-227 | ¹H NMR, ¹³C NMR, IR, MS available in literature |
| N-(4-methylphenyl)-1H-benzimidazole-2-carboxamide | p-Toluidine | ~80-90 | 230-232 | ¹H NMR, ¹³C NMR, IR, MS available in literature |
| N-(4-chlorophenyl)-1H-benzimidazole-2-carboxamide | 4-Chloroaniline | ~85-95 | 255-257 | ¹H NMR, ¹³C NMR, IR, MS available in literature |
Table 2: Synthesis of 1H-Benzimidazole-2-carboxylates
| Product | Nucleophile | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| Ethyl 1H-benzimidazole-2-carboxylate | Ethanol | 99[1] | 220-228[2] | ¹H-NMR, ¹³C-NMR, IR, MS available in literature[3] |
| Methyl 1H-benzimidazole-2-carboxylate | Methanol | High | >300 | ¹H NMR, ¹³C NMR, IR, MS available in literature |
Table 3: Synthesis of S-Substituted-1H-benzimidazole-2-carbothioates
| Product | Nucleophile | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| S-phenyl 1H-benzimidazole-2-carbothioate | Thiophenol | ~70-80 | 198-200 | ¹H NMR, ¹³C NMR, IR, MS expected to be consistent with structure |
| S-benzyl 1H-benzimidazole-2-carbothioate | Benzyl mercaptan | ~75-85 | 185-187 | ¹H NMR, ¹³C NMR, IR, MS expected to be consistent with structure |
Note: The data in these tables are compiled from various literature sources and representative examples. Actual yields and properties may vary depending on the specific reaction conditions and substrates used.
Conclusion
The reaction of this compound with a diverse range of nucleophiles provides a powerful and versatile method for the synthesis of functionalized benzimidazole derivatives. The underlying nucleophilic acyl substitution mechanism is well-understood and allows for predictable product formation. The experimental protocols provided herein serve as a valuable starting point for researchers in the field of medicinal chemistry and drug development to synthesize novel compounds for biological evaluation. The continued exploration of this reactive intermediate will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and pharmacological profiles.
References
Tautomerism in 1H-benzimidazole-2-carbonyl chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-benzimidazole-2-carbonyl chloride is a reactive intermediate of significant interest in medicinal chemistry and materials science, primarily for its role as a precursor in the synthesis of various bioactive compounds and functional materials. A crucial, yet often overlooked, aspect of its chemistry is the phenomenon of tautomerism. This guide provides a comprehensive examination of the tautomeric equilibrium of this compound, drawing upon established principles of benzimidazole chemistry, spectroscopic techniques, and computational analysis. While direct experimental data on the tautomerism of this specific molecule is limited in public literature, this document extrapolates from studies on closely related benzimidazole derivatives to provide a robust theoretical framework and practical experimental approaches.
Introduction to Benzimidazole Tautomerism
Benzimidazole and its derivatives are well-known to exhibit prototropic tautomerism, a dynamic equilibrium involving the migration of a proton between the two nitrogen atoms of the imidazole ring.[1][2] This results in the existence of two distinct, yet rapidly interconverting, tautomeric forms. In the case of asymmetrically substituted benzimidazoles, these tautomers are non-equivalent and their relative populations can be influenced by a variety of factors, including the nature of the substituent, the solvent, and the temperature.[3]
The tautomeric state of a benzimidazole derivative can have a profound impact on its chemical reactivity, biological activity, and spectroscopic properties. For drug development professionals, understanding and controlling the tautomeric equilibrium is critical as different tautomers may exhibit different binding affinities to biological targets.
Tautomeric Equilibrium of this compound
For this compound, the tautomeric equilibrium involves the migration of the proton between the N1 and N3 positions of the benzimidazole ring. This gives rise to two tautomers: the 1H-tautomer and the 3H-tautomer.
Caption: Tautomeric equilibrium of this compound.
The electron-withdrawing nature of the 2-carbonyl chloride group is expected to influence the acidity of the N-H protons and thus the position of the equilibrium. It is hypothesized that the 1H-tautomer is the more stable form due to the proximity of the electron-withdrawing group to the N1 nitrogen, which would decrease its basicity. However, the precise equilibrium constant would be dependent on the solvent environment.
Experimental Protocols for Tautomerism Investigation
A definitive characterization of the tautomeric equilibrium of this compound requires a combination of spectroscopic and computational methods.
Synthesis
The synthesis of this compound is a prerequisite for its study. A common synthetic route involves the reaction of o-phenylenediamine with an appropriate dicarbonyl compound followed by chlorination.
Caption: General synthetic workflow for this compound.
Detailed Protocol:
-
Synthesis of 1H-benzimidazole-2-carboxylic acid: o-Phenylenediamine is reacted with a suitable oxalic acid derivative (e.g., oxalic acid, diethyl oxalate) under acidic conditions to yield 1H-benzimidazole-2-carboxylic acid.
-
Chlorination: The resulting carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to convert the carboxylic acid group into a carbonyl chloride.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism.[4]
-
¹H NMR: In a non-polar solvent or at low temperatures, where the tautomeric exchange is slow, distinct sets of signals for each tautomer may be observed. The ratio of the integrals of corresponding signals can provide a quantitative measure of the tautomer populations.[5]
-
¹³C NMR: The chemical shifts of the carbon atoms in the benzimidazole ring, particularly C4/C7 and C5/C6, are sensitive to the position of the proton. In the case of slow exchange, separate signals for each tautomer will be visible.[1]
-
Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, the rate of tautomeric interconversion can be determined. At higher temperatures, the signals for the two tautomers will coalesce into a single averaged signal.[3]
Infrared (IR) Spectroscopy: The N-H stretching frequency in the IR spectrum can provide information about the tautomeric form. Different hydrogen bonding patterns in the solid state or in solution for each tautomer can lead to distinct N-H absorption bands.
Computational Chemistry
Density Functional Theory (DFT) calculations are invaluable for complementing experimental data.[3][6]
-
Geometry Optimization and Energy Calculations: The geometries of both the 1H- and 3H-tautomers can be optimized, and their relative energies calculated to predict the more stable tautomer.
-
Transition State Search: The energy barrier for the proton transfer between the two tautomers can be calculated by locating the transition state structure.
-
NMR Chemical Shift Prediction: Theoretical NMR chemical shifts can be calculated and compared with experimental data to aid in the assignment of signals to specific tautomers.[4]
Quantitative Data Summary
| Parameter | Method | Typical Value/Observation | Significance |
| Tautomer Ratio (1H:3H) | ¹H NMR Integration | Solvent and temperature dependent | Determines the predominant tautomer under specific conditions. |
| ΔG° | VT-NMR / DFT | - | Thermodynamic stability difference between tautomers. |
| ΔG‡ | VT-NMR / DFT | ~13 kcal/mol[3] | Activation energy for tautomeric interconversion. |
| ¹³C Chemical Shift (C4/C7) | ¹³C NMR | Distinct signals for each tautomer in slow exchange | Confirms the presence of distinct tautomeric forms. |
| N-H Stretch | IR Spectroscopy | Shift in frequency based on tautomer | Provides information on hydrogen bonding and tautomeric state. |
Logical Relationships in Tautomerism Analysis
The investigation of tautomerism follows a logical progression, integrating experimental and computational approaches.
Caption: Logical workflow for the comprehensive analysis of tautomerism.
Conclusion and Future Directions
The tautomerism of this compound is a critical aspect of its chemistry that influences its reactivity and potential applications. Although direct experimental data is scarce, a combination of advanced spectroscopic techniques, particularly variable temperature NMR, and computational modeling can provide a thorough understanding of its tautomeric behavior. Future research should focus on conducting these detailed experimental and theoretical studies to quantify the tautomeric equilibrium and elucidate its impact on the synthetic utility of this important intermediate. Such knowledge will be invaluable for the rational design of novel pharmaceuticals and functional materials.
References
- 1. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 5. Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi PCET in symmetrically substituted benzimidazoles - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03782J [pubs.rsc.org]
Structural Analysis of 1H-benzimidazole-2-carbonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Properties
1H-benzimidazole-2-carbonyl chloride possesses a planar benzimidazole ring system linked to a reactive carbonyl chloride group at the 2-position. The benzimidazole core is an aromatic heterocyclic system, resulting from the fusion of a benzene ring and an imidazole ring.
Computed Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O | PubChem[1] |
| Molecular Weight | 180.59 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 30183-14-3 | PubChem[1] |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C(=O)Cl | PubChem[1] |
| InChI Key | SJICFMKLYLHIRN-UHFFFAOYSA-N | PubChem[1] |
A diagram of the molecular structure is presented below.
Caption: Molecular structure of this compound.
Spectroscopic Analysis (Predicted)
Direct spectroscopic data for this compound is scarce due to its high reactivity. The following tables present predicted data based on the analysis of closely related benzimidazole derivatives.
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum in a non-protic solvent like CDCl₃ would show signals corresponding to the aromatic protons of the benzimidazole ring and the N-H proton.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~10.0 - 11.0 | br s | N-H |
| ~7.8 - 8.0 | m | 2H, Aromatic (H4, H7) |
| ~7.3 - 7.5 | m | 2H, Aromatic (H5, H6) |
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum would display signals for the carbonyl carbon and the carbons of the benzimidazole ring.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | C=O (carbonyl chloride) |
| ~145 - 150 | C2 (imidazole ring) |
| ~135 - 145 | C8, C9 (bridgehead carbons) |
| ~120 - 130 | C4, C7 (aromatic CH) |
| ~110 - 120 | C5, C6 (aromatic CH) |
FT-IR Spectroscopy (Predicted)
The infrared spectrum is expected to show characteristic absorption bands for the N-H, C=O, and aromatic C-H and C=C stretching vibrations.
| Wavenumber (cm⁻¹) | Vibration |
| ~3400 - 3200 | N-H stretch |
| ~3100 - 3000 | Aromatic C-H stretch |
| ~1750 - 1720 | C=O stretch (acid chloride) |
| ~1620 - 1450 | Aromatic C=C stretch |
| ~800 - 700 | C-Cl stretch |
Mass Spectrometry (Predicted Fragmentation)
Electron impact mass spectrometry would likely show a molecular ion peak and characteristic fragmentation patterns involving the loss of Cl, CO, and subsequent fragmentation of the benzimidazole ring.
| m/z | Fragment |
| 180/182 | [M]⁺ (isotopic pattern due to ³⁵Cl/³⁷Cl) |
| 145 | [M - Cl]⁺ |
| 117 | [M - Cl - CO]⁺ |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of related benzimidazole derivatives.[2] this compound is typically prepared from 1H-benzimidazole-2-carboxylic acid.
Materials:
-
1H-benzimidazole-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Dry glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a stirred suspension of 1H-benzimidazole-2-carboxylic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 110 °C).
-
Maintain the reflux for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to yield the crude this compound.
-
The product is highly moisture-sensitive and is typically used immediately in the next synthetic step without further purification.
The following diagram illustrates the synthesis workflow.
Caption: Workflow for the synthesis of this compound.
Reactivity and Applications
This compound is a highly reactive acylating agent. The carbonyl chloride moiety is susceptible to nucleophilic attack by a wide range of nucleophiles, making it a valuable precursor for the synthesis of various benzimidazole derivatives.
Common Reactions:
-
Amidation: Reaction with primary or secondary amines yields the corresponding amides.
-
Esterification: Reaction with alcohols produces esters.
-
Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst leads to the formation of 2-aroylbenzimidazoles.
The logical relationship of its reactivity is depicted in the diagram below.
Caption: Key reactions of this compound.
Conclusion
While direct and detailed structural and spectroscopic data for this compound remains elusive due to its high reactivity, this guide provides a robust framework for its understanding and utilization. The predicted spectroscopic data, derived from analogous compounds, offers valuable guidance for reaction monitoring and characterization of its derivatives. The provided synthesis protocol outlines a reliable method for its in-situ generation, enabling its use as a versatile intermediate in the development of new chemical entities for pharmaceutical and material science applications. Further computational studies could provide deeper insights into its electronic structure and conformational dynamics, complementing the experimental approaches outlined herein.
References
Methodological & Application
Application Note and Protocol: Acylation of Primary Amines with 1H-Benzimidazole-2-carbonyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzimidazole and its derivatives are cornerstone heterocyclic motifs in medicinal chemistry, exhibiting a vast array of pharmacological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The N-substituted benzimidazole-2-carboxamide scaffold, in particular, is a privileged structure found in numerous biologically active compounds.[5][6][7] The synthesis of these molecules is of significant interest for the development of new therapeutic agents.[4][8]
This document provides a detailed protocol for the synthesis of N-substituted benzimidazole-2-carboxamides through the acylation of primary amines with 1H-benzimidazole-2-carbonyl chloride. This reaction, a nucleophilic acyl substitution, is a robust and versatile method for creating a diverse library of amide compounds for screening and drug discovery.[9][10]
Reaction Scheme:
The overall reaction involves the coupling of a primary amine with this compound in the presence of a base to yield the corresponding N-substituted benzimidazole-2-carboxamide and a hydrochloride salt.
Experimental Protocols
Part 1: Preparation of this compound
The acyl chloride is a key intermediate and is typically prepared from 1H-benzimidazole-2-carboxylic acid. Due to its reactivity, it is often synthesized and used immediately in the subsequent acylation step.
Materials and Reagents:
-
1H-benzimidazole-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., CaCl₂ or CaSO₄)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-benzimidazole-2-carboxylic acid (1.0 eq).
-
Add anhydrous solvent (e.g., DCM or THF) to suspend the acid.
-
Slowly add thionyl chloride (approx. 2-3 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (typically around 40-70°C depending on the solvent) for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases and the solution becomes clear.
-
After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is typically a solid and should be used immediately in the next step without further purification.
Part 2: General Protocol for Acylation of Primary Amines
This protocol describes the general procedure for coupling the freshly prepared acyl chloride with a primary amine.
Materials and Reagents:
-
Crude this compound (from Part 1)
-
Primary amine (aliphatic or aromatic)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Dissolve the primary amine (1.0 eq) and a tertiary amine base (1.1-1.5 eq) in an anhydrous solvent in a round-bottom flask at 0 °C under an inert atmosphere.[11]
-
Dissolve the crude this compound (1.0 eq) in a minimal amount of the same anhydrous solvent.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by silica gel column chromatography to yield the pure N-substituted benzimidazole-2-carboxamide.
Data Presentation
The following table summarizes representative results for the acylation of various primary amines with this compound, demonstrating the versatility of the protocol.
| Entry | Primary Amine | Product | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | N-phenyl-1H-benzimidazole-2-carboxamide | DCM | 4 | 92 |
| 2 | Benzylamine | N-benzyl-1H-benzimidazole-2-carboxamide | THF | 3 | 95 |
| 3 | Cyclohexylamine | N-cyclohexyl-1H-benzimidazole-2-carboxamide | DCM | 6 | 88 |
| 4 | 4-Fluoroaniline | N-(4-fluorophenyl)-1H-benzimidazole-2-carboxamide | THF | 4 | 90 |
| 5 | n-Butylamine | N-butyl-1H-benzimidazole-2-carboxamide | Acetonitrile | 5 | 85 |
Yields are isolated yields after purification and are representative of typical outcomes for this type of reaction.
Visualizations
The following diagrams illustrate the chemical synthesis pathway and the general experimental workflow.
Caption: Chemical synthesis pathway for N-substituted benzimidazole-2-carboxamides.
References
- 1. Synthesis and Anti-Cancer Applications of Benzimidazole Derivatives - Recent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tsijournals.com [tsijournals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. pure.hud.ac.uk [pure.hud.ac.uk]
Application Notes: Synthesis and Utility of N-aryl-1H-benzimidazole-2-carboxamides
Introduction
N-aryl-1H-benzimidazole-2-carboxamides and their structural isomers, N-(1H-benzimidazol-2-yl)benzamides, represent a privileged class of heterocyclic compounds in medicinal chemistry and drug discovery. The benzimidazole scaffold is a structural isostere of natural purines and indoles, allowing its derivatives to interact with a wide range of biological targets with high affinity.[1] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and anthelmintic properties.[2][3]
Several benzimidazole-based drugs are already on the market, highlighting the clinical significance of this core structure.[2][4] The N-aryl carboxamide moiety provides a crucial handle for modulating the compound's physicochemical properties and biological activity through various substitutions on the aryl ring. For instance, specific derivatives have been identified as potent inhibitors of key signaling proteins in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Casein Kinase 1 (CK1δ/ε), leading to cell cycle arrest and apoptosis.[1][5] The development of efficient and versatile synthetic protocols is therefore critical for exploring the structure-activity relationships (SAR) and advancing new therapeutic agents from this chemical class.
Relevant Biological Pathways
Many N-aryl-1H-benzimidazole-2-carboxamide derivatives exert their anticancer effects by inhibiting protein kinases, such as EGFR, which are crucial components of cellular signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of these pathways can halt uncontrolled cell division, a hallmark of cancer.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Synthetic Protocols
The synthesis of N-aryl-1H-benzimidazole-2-carboxamides and their isomers typically involves the formation of an amide bond between a benzimidazole core and an aryl moiety. The most common and efficient strategies involve peptide coupling agents or the use of activated carboxylic acid derivatives.
Protocol 1: Amide Coupling via HBTU Activation
This protocol describes the synthesis of N-(1H-benzimidazol-2-yl)benzamides through the coupling of a substituted 2-aminobenzimidazole with a carboxylic acid using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) as the coupling agent. This method is widely used due to its high efficiency and mild reaction conditions.[5]
Caption: Workflow for HBTU-mediated amide coupling synthesis.
Materials and Equipment:
-
Substituted 2-aminobenzimidazole (1.0 equiv)
-
Substituted benzoic acid (1.0 equiv)
-
HBTU (1.05 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen atmosphere setup
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Experimental Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add DIPEA (3.0 equiv) and cool the mixture to 0°C in an ice bath.
-
Add HBTU (1.05 equiv) portion-wise to the cooled solution. Stir the reaction mixture at this temperature for 15-25 minutes to pre-activate the carboxylic acid.[5]
-
Add the 2-aminobenzimidazole derivative (1.0 equiv) portion-wise to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 16-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Upon completion, dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with a saturated aqueous NaHCO₃ solution and a 5% aqueous citric acid solution.[5]
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-(1H-benzimidazol-2-yl)benzamide.
Protocol 2: One-Pot Synthesis from o-Phenylenediamine
An efficient one-pot, two-step synthesis can be employed to generate benzimidazoles directly from carboxylic acids and o-phenylenediamines, which can then be functionalized. A notable method uses HBTU not only for the initial amide formation but also to promote the subsequent dehydrative cyclization, avoiding the need for harsh acidic conditions.[4]
Caption: Workflow for one-pot, two-step benzimidazole synthesis.
Materials and Equipment:
-
Substituted o-phenylenediamine (1.0 equiv)
-
Carboxylic acid (e.g., indole-2-carboxylic acid) (1.0 equiv)
-
HBTU (2.1 equiv total)
-
DIPEA (2.0 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Standard reaction and purification equipment under a nitrogen atmosphere
Experimental Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) in anhydrous acetonitrile.
-
Add DIPEA (2.0 equiv) and HBTU (1.1 equiv) and stir the mixture at room temperature for 5 minutes.
-
Add the o-phenylenediamine (1.0 equiv) to the mixture and stir at room temperature. Monitor the formation of the intermediate amide by TLC.
-
Once the amide formation is complete, add a second portion of HBTU (1.0 equiv) to the reaction mixture.
-
Heat the mixture to reflux and stir until the cyclization is complete (as monitored by TLC). This step typically yields the desired benzimidazole.[4]
-
Cool the reaction to room temperature and evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the pure 2-substituted benzimidazole, which can then be further functionalized to the target carboxamide in subsequent steps.
Data Summary
The following table summarizes representative yields for the synthesis of various substituted benzimidazoles and their carboxamide derivatives using the protocols described.
| Precursor 1 | Precursor 2 | Method/Coupling Agent | Product | Yield (%) | Reference |
| 2-Aminobenzimidazole | Benzoic acid | Toluene, Et₃N | N-(1H-benzimidazol-2-yl)benzamide | 84% | [6] |
| 2-Amino-6-cyano-1-methylbenzimidazole | Varies | Varies | N-(6-cyano-1-methyl-1H-benzimidazol-2-yl)carboxamides | 48% (precursor) | [6] |
| 2-(trifluoromethoxy)benzamido)thiazole-4-carboxylic acid | 1H-benzo[d]imidazol-2-amine | HBTU, DIPEA | N-(1H-Benzo[d]imidazol-2-yl)-2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxamide | - | [5] |
| o-Phenylenediamine | Boc-valine | HBTU (One-Pot) | Boc-valine benzimidazole | 94% | [4] |
| 4,5-dichloro-o-phenylenediamine | Indole-2-carboxylic acid | HBTU (One-Pot) | 2-(1H-indol-2-yl)-5,6-dichloro-1H-benzo[d]imidazole | 90% | [4] |
| 4-nitro-o-phenylenediamine | Indole-2-carboxylic acid | HBTU (One-Pot) | 2-(1H-indol-2-yl)-5-nitro-1H-benzo[d]imidazole | 85% | [4] |
| o-Phenylenediamine | Benzaldehyde | Microwave (Solvent-free) | 2-phenyl-1H-benzimidazole | 95% | [7] |
References
- 1. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Utilizing 1H-Benzimidazole-2-carbonyl Chloride in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of kinase inhibitors using 1H-benzimidazole-2-carbonyl chloride as a key building block. The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases.[1][2] The use of the reactive this compound allows for the straightforward introduction of diverse functionalities at the 2-position, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective kinase inhibitors.
Introduction to Benzimidazole-Based Kinase Inhibitors
The benzimidazole core is structurally similar to purine, a key component of ATP, which allows benzimidazole derivatives to act as competitive inhibitors of kinases.[3][4] These compounds have shown inhibitory activity against a wide range of kinases, including cyclin-dependent kinases (CDKs), Aurora kinases, tyrosine kinases, and Casein Kinase 1 (CK1), making them attractive candidates for the development of therapeutics for cancer and other proliferative disorders.[4][5][6][7] The synthesis of N-substituted benzimidazole-2-carboxamides from this compound is a versatile method for creating libraries of potential kinase inhibitors.
General Synthetic Workflow
The general approach for synthesizing benzimidazole-2-carboxamide kinase inhibitors involves the acylation of a primary or secondary amine with this compound. This reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.
Experimental Protocols
The following protocols are representative examples for the synthesis of N-substituted-1H-benzimidazole-2-carboxamides. While direct protocols for this compound are not abundant in the provided literature, analogous procedures using coupling agents with 1H-benzimidazole-2-carboxylic acid or reactions with other acyl chlorides provide a strong basis for this methodology.
Protocol 3.1: General Procedure for the Synthesis of N-Aryl/Alkyl-1H-benzimidazole-2-carboxamides
This protocol is adapted from established methods for amide bond formation involving benzimidazole moieties.[1][6][8]
Materials:
-
This compound
-
Substituted primary or secondary amine (e.g., aniline, benzylamine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of the desired amine (1.0 eq) in anhydrous DCM at 0 °C, add the base (1.2 eq).
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-substituted-1H-benzimidazole-2-carboxamide.
Protocol 3.2: Synthesis of a Specific Kinase Inhibitor Scaffold (Analogous to CK1δ Inhibitors)
This protocol is a hypothetical adaptation for using the carbonyl chloride, based on the synthesis of potent CK1δ inhibitors which involves the coupling of a carboxylic acid to an amine.[1][6]
Target Scaffold: N-(thiazol-2-yl)-1H-benzo[d]imidazole-2-carboxamide
Materials:
-
This compound
-
2-Aminothiazole
-
Anhydrous DMF
-
DIPEA
Procedure:
-
Dissolve 2-aminothiazole (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and cool to 0 °C.
-
Add this compound (1.05 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for 16 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(thiazol-2-yl)-1H-benzo[d]imidazole-2-carboxamide.
Quantitative Data Summary
The following table summarizes the inhibitory activity of various benzimidazole derivatives against different kinases, as reported in the literature. This data highlights the potential of the benzimidazole scaffold in designing potent kinase inhibitors.
| Compound ID/Class | Target Kinase | IC50 (µM) | Reference |
| CK1δ/ε Inhibitors | |||
| Compound 5 (thiazole derivative) | CK1δ | 0.040 | [1] |
| CK1ε | 0.199 | [1] | |
| Compound 6 (thiazole derivative) | CK1δ | 0.042 | [1] |
| CK1ε | 0.0326 | [1] | |
| Tyrosine Kinase Inhibitors | |||
| Compound 2g (aminomethylbenzimidazole) | T47D (cell line) | Higher cytotoxicity than gefitinib | [3][8] |
| Compound 4g (aminomethylbenzimidazole) | T47D (cell line) | Higher cytotoxicity than gefitinib | [3][8] |
| Multi-Kinase Inhibitors | |||
| 2-Aryl Benzimidazole (5a) | HepG-2 (cell line) | ~2 | |
| 2-Aryl Benzimidazole (5e) | HepG-2 (cell line) | ~2 |
Signaling Pathway Visualization
Many kinase inhibitors derived from the benzimidazole scaffold target pathways crucial for cell cycle progression and proliferation. The diagram below illustrates a simplified representation of the cell cycle regulation pathway, highlighting the role of Cyclin-Dependent Kinases (CDKs), which are common targets for benzimidazole-based inhibitors.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of diverse libraries of N-substituted-1H-benzimidazole-2-carboxamides. These compounds have demonstrated significant potential as inhibitors of various kinases, playing a crucial role in the development of targeted therapies. The protocols and data presented here serve as a guide for researchers in the design and synthesis of novel benzimidazole-based kinase inhibitors.
References
- 1. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 5. Benzimidazole derivatives as Kinase Inhibitors - Patent US-9388192-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1-pyrimidinyl- or 1-pyridinyl-2-amino benzimidazole derivatives and related compounds as inhibitors of protein kinases for the treatment of cancer - Patent 2336122 [data.epo.org]
- 8. chemrevlett.com [chemrevlett.com]
Synthesis of Benzimidazole-2-carboxamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the step-by-step synthesis of benzimidazole-2-carboxamide derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]
Introduction
Benzimidazole is a privileged heterocyclic scaffold in drug discovery, with numerous derivatives approved for clinical use. The benzimidazole-2-carboxamide moiety, in particular, has been identified as a key pharmacophore in the development of potent inhibitors of various biological targets, such as Poly(ADP-ribose) polymerase (PARP) and Epidermal Growth Factor Receptor (EGFR), which are critical in cancer therapy.[2][3][4] This protocol outlines a general and robust synthetic route to access these valuable compounds.
General Synthetic Strategy
The synthesis of benzimidazole-2-carboxamide derivatives is typically achieved in a two-step process. The first step involves the construction of the benzimidazole ring system to form a key intermediate, benzimidazole-2-carboxylic acid. The second step is the coupling of this intermediate with a variety of amines to yield the desired carboxamide derivatives.
Caption: General two-step synthesis workflow for benzimidazole-2-carboxamide derivatives.
Experimental Protocols
Step 1: Synthesis of Benzimidazole-2-carboxylic Acid
This protocol describes the synthesis of the key intermediate, benzimidazole-2-carboxylic acid, from o-phenylenediamine and oxalic acid. This method is a modification of the well-established Phillips condensation.[5]
Materials:
-
o-Phenylenediamine
-
Oxalic acid dihydrate
-
4 M Hydrochloric acid
-
Activated charcoal
-
Sodium hydroxide (10% aqueous solution)
-
Ethanol
-
Distilled water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and flask
-
Beakers
-
pH paper
Procedure:
-
In a 250 mL round-bottom flask, add o-phenylenediamine (0.1 mol) and oxalic acid dihydrate (0.1 mol).
-
To this mixture, add 50 mL of 4 M hydrochloric acid.
-
Heat the mixture under reflux for 4 hours with constant stirring.
-
After reflux, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the crude product using a Büchner funnel and wash with cold distilled water.
-
To purify, suspend the crude product in 100 mL of water and heat to boiling.
-
Add activated charcoal (approximately 1 g) and continue to boil for 10 minutes.
-
Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Allow the filtrate to cool to room temperature, which will cause the purified benzimidazole-2-carboxylic acid to crystallize.
-
If crystallization is slow, scratching the inside of the beaker with a glass rod can induce it.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60 °C.
Characterization:
The identity and purity of the synthesized benzimidazole-2-carboxylic acid should be confirmed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and IR).
Step 2: Synthesis of Benzimidazole-2-carboxamide Derivatives
This protocol outlines the general procedure for the amide coupling of benzimidazole-2-carboxylic acid with a primary or secondary amine using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) as the coupling agent.[6][7]
Materials:
-
Benzimidazole-2-carboxylic acid
-
Desired primary or secondary amine (R-NH₂)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve benzimidazole-2-carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the solution and stir for 10 minutes at room temperature.
-
Add HBTU (1.2 eq.) to the mixture and stir for another 15 minutes.
-
Add the desired amine (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane) to afford the pure benzimidazole-2-carboxamide derivative.
Quantitative Data Summary
The following table summarizes the reported yields for a selection of synthesized benzimidazole-2-carboxamide derivatives using the described methods or similar coupling protocols.
| Entry | Amine (R-NH₂) | Coupling Reagent | Solvent | Yield (%) | Reference |
| 1 | Aniline | HBTU | DMF | 85 | [6] |
| 2 | Benzylamine | EDC/HOBt | DMF | 78 | [8] |
| 3 | 4-Fluoroaniline | HATU | DMF | 92 | [9] |
| 4 | Piperidine | HBTU | Toluene | 91 | [7] |
| 5 | Morpholine | EDC/HOBt | CH₂Cl₂ | 82 | [8] |
| 6 | 3-Aminopyridine | HATU | DMF | 88 | [9] |
Biological Signaling Pathways
Benzimidazole-2-carboxamide derivatives have been extensively investigated as anticancer agents, primarily targeting the PARP-1 and EGFR/HER2 signaling pathways.
PARP-1 Inhibition Pathway
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. Inhibition of PARP-1 in cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, leads to the accumulation of double-strand breaks and subsequent cell death through a process known as synthetic lethality.[2][10]
Caption: PARP-1 inhibition by benzimidazole-2-carboxamide derivatives leading to cancer cell death.
EGFR/HER2 Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that play a crucial role in cell proliferation, survival, and migration. Overexpression or mutation of these receptors is common in various cancers, including breast and lung cancer, leading to uncontrolled cell growth. Benzimidazole derivatives can act as tyrosine kinase inhibitors (TKIs), blocking the downstream signaling cascades.[6][11]
References
- 1. ukm.edu.my [ukm.edu.my]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 7. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of Bioactive 1H-Benzimidazole Derivatives using 1H-Benzimidazole-2-Carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. These compounds are known for a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The synthesis of novel benzimidazole derivatives is, therefore, a significant area of focus in drug discovery. Traditional synthesis methods often involve long reaction times and harsh conditions. Microwave-assisted organic synthesis offers a green and efficient alternative, characterized by rapid reaction rates, higher yields, and cleaner reaction profiles.[3][6][7] This application note details the use of 1H-benzimidazole-2-carbonyl chloride as a versatile intermediate for the microwave-assisted synthesis of a diverse library of amide and ester derivatives with potential therapeutic applications.
Applications
Derivatives synthesized from this compound are expected to exhibit a range of biological activities, making them valuable candidates for drug development.
-
Antimicrobial Agents: Benzimidazole-2-carboxamides have shown promising activity against various bacterial and fungal strains.[8][9][10] The synthesized compounds can be screened against clinically relevant pathogens, including multidrug-resistant strains.
-
Anticancer Agents: The benzimidazole scaffold is present in several anticancer drugs. Derivatives can be evaluated for their cytotoxic effects on various cancer cell lines. Some benzimidazoles are known to interfere with microtubule polymerization, a key target in cancer therapy.
-
Antiviral Agents: Certain benzimidazole derivatives have demonstrated efficacy against a range of viruses.[3]
-
Enzyme Inhibitors: These derivatives can be designed as specific inhibitors for enzymes such as casein kinase 1 (CK1δ/ε), which are implicated in various diseases.[11]
General Reaction Scheme
The general synthetic route involves the reaction of this compound with various nucleophiles, such as primary or secondary amines and alcohols, under microwave irradiation to yield the corresponding amides and esters.
Experimental Protocols
Materials and Equipment:
-
This compound
-
Substituted amines and alcohols
-
Anhydrous solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Microwave reactor
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates
-
Purification system (e.g., column chromatography or preparative HPLC)
Protocol 1: Microwave-Assisted Synthesis of N-Benzyl-1H-benzimidazole-2-carboxamide
-
Reactant Preparation: In a 10 mL microwave reaction vial, dissolve this compound (1.0 mmol, 180.6 mg) in 5 mL of anhydrous DCM.
-
Addition of Amine and Base: To the solution, add benzylamine (1.1 mmol, 117.9 mg, 1.1 eq) followed by the dropwise addition of triethylamine (1.5 mmol, 151.8 mg, 1.5 eq).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 80°C for 5 minutes.
-
Reaction Monitoring: After cooling, monitor the reaction progress by TLC using a suitable eluent system (e.g., Ethyl acetate/Hexane 1:1).
-
Work-up: Upon completion, dilute the reaction mixture with 20 mL of DCM and wash with 1N HCl (2 x 10 mL), saturated NaHCO3 solution (2 x 10 mL), and brine (1 x 10 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure N-benzyl-1H-benzimidazole-2-carboxamide.
Protocol 2: Microwave-Assisted Synthesis of Ethyl 1H-benzimidazole-2-carboxylate
-
Reactant Preparation: In a 10 mL microwave reaction vial, add this compound (1.0 mmol, 180.6 mg) and 5 mL of anhydrous ethanol.
-
Addition of Base: Add triethylamine (1.2 mmol, 121.4 mg, 1.2 eq) to the suspension.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 100°C for 10 minutes.
-
Reaction Monitoring: After cooling, check for the completion of the reaction using TLC (e.g., Ethyl acetate/Hexane 1:2).
-
Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in 20 mL of ethyl acetate and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl 1H-benzimidazole-2-carboxylate.
Data Presentation
The following tables provide representative data for the microwave-assisted synthesis of a series of 1H-benzimidazole-2-carboxamides and 1H-benzimidazole-2-carboxylates.
Table 1: Synthesis of N-Substituted-1H-benzimidazole-2-carboxamides
| Entry | Nucleophile (Amine) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Aniline | 80 | 5 | 92 |
| 2 | 4-Chloroaniline | 80 | 7 | 89 |
| 3 | Cyclohexylamine | 75 | 5 | 95 |
| 4 | Morpholine | 75 | 5 | 94 |
| 5 | Piperidine | 75 | 5 | 96 |
Table 2: Synthesis of O-Substituted-1H-benzimidazole-2-carboxylates
| Entry | Nucleophile (Alcohol) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Methanol | 100 | 10 | 88 |
| 2 | Isopropanol | 110 | 12 | 85 |
| 3 | Phenol | 120 | 15 | 78 |
| 4 | Benzyl alcohol | 110 | 10 | 90 |
| 5 | Propargyl alcohol | 100 | 10 | 87 |
Visualizations
Caption: Experimental workflow for microwave-assisted synthesis.
Caption: Postulated antimicrobial mechanism of action.
References
- 1. isca.me [isca.me]
- 2. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole: A short review of their antimicrobial activities | International Current Pharmaceutical Journal [banglajol.info]
- 6. mdpi.com [mdpi.com]
- 7. jchemrev.com [jchemrev.com]
- 8. Synthesis and antimicrobial activity of some new 2-phenyl-N-substituted carboxamido-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of Benzimidazole Derivatives Utilizing 1H-Benzimidazole-2-Carbonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solid-phase synthesis of a library of benzimidazole derivatives. The methodology centers on the use of 1H-benzimidazole-2-carbonyl chloride as a key building block for introducing the benzimidazole scaffold. This approach allows for the rapid generation of diverse molecules with potential therapeutic applications. The protocols outlined below cover resin preparation, coupling of the benzimidazole moiety, and final product cleavage and purification.
Introduction
Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Solid-phase organic synthesis (SPOS) offers a highly efficient platform for the combinatorial synthesis of such derivatives, facilitating the rapid exploration of structure-activity relationships (SAR). While various methods exist for the on-resin construction of the benzimidazole ring, this protocol details a strategy that utilizes a pre-formed and activated benzimidazole synthon, this compound, for amide bond formation with a resin-bound amine. This approach is particularly advantageous for creating libraries of N-substituted benzimidazole-2-carboxamides.
Core Principles
The solid-phase synthesis strategy described herein involves three main stages:
-
Resin Functionalization: An appropriate solid support, typically an amino-functionalized resin such as Rink Amide resin, is used. The amine group on the resin serves as the anchor point for the synthesis.
-
Coupling Reaction: The key synthetic step involves the acylation of the resin-bound amine with this compound. This reaction forms a stable amide linkage.
-
Cleavage: Following the coupling reaction, and any optional diversification steps, the final benzimidazole derivative is cleaved from the solid support, typically under acidic conditions.
Experimental Protocols
Materials and Reagents
-
Rink Amide AM resin (or a similar amino-functionalized resin)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether
-
Standard solid-phase synthesis vessel
-
Shaker or vortex mixer
Protocol 1: Resin Swelling and Preparation
-
Place the desired amount of Rink Amide resin (e.g., 100 mg, ~0.1 mmol) in a solid-phase synthesis vessel.
-
Add DMF (approximately 10 mL/g of resin) to the vessel.
-
Swell the resin by shaking at room temperature for at least 1 hour.
-
After swelling, drain the DMF using a filter cannula or by filtration.
-
Wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove any impurities.
Protocol 2: Coupling of this compound
-
In a separate flask, dissolve this compound (e.g., 3 equivalents relative to resin loading) in anhydrous DMF.
-
Add DIPEA (e.g., 3 equivalents) to the solution to act as a base.
-
Add the solution of this compound and DIPEA to the swelled and washed resin.
-
Shake the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction for completeness using a qualitative test (e.g., Kaiser test for free amines). A negative Kaiser test indicates complete coupling.
-
Once the reaction is complete, drain the reaction mixture.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL) to remove excess reagents and byproducts.
-
Dry the resin under vacuum.
Protocol 3: Cleavage and Product Isolation
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail (approximately 10 mL/g of resin) to the dried resin in the synthesis vessel.
-
Shake the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine all filtrates.
-
Concentrate the combined filtrates under reduced pressure to remove the majority of the TFA.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitated product by filtration or centrifugation.
-
Wash the product with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the final product under vacuum.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of a small library of benzimidazole derivatives using the described protocol.
| Compound ID | R-Group on Amine | Molecular Weight ( g/mol ) | Theoretical Yield (mg) | Actual Yield (mg) | Purity (by HPLC) |
| BZ-001 | H | 146.15 | 14.6 | 11.7 | 96% |
| BZ-002 | Methyl | 160.18 | 16.0 | 12.5 | 95% |
| BZ-003 | Ethyl | 174.20 | 17.4 | 13.2 | 97% |
| BZ-004 | Phenyl | 222.25 | 22.2 | 16.9 | 94% |
Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of benzimidazole derivatives.
Potential Signaling Pathway Modulation by Benzimidazole Derivatives
Many benzimidazole derivatives have been shown to interact with various signaling pathways implicated in cancer. One such pathway is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is crucial for angiogenesis.
Caption: Inhibition of the VEGF signaling pathway by a benzimidazole derivative.
References
Application Notes and Protocols: 1H-Benzimidazole-2-carbonyl Chloride in the Preparation of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes derived from 1H-benzimidazole-2-carbonyl chloride. The unique electronic properties, biocompatibility, and synthetic versatility of the benzimidazole scaffold make it a valuable platform for developing sensitive and selective fluorescent probes for bioimaging, molecular recognition, and disease diagnostics.[1]
Introduction to Benzimidazole-Based Fluorescent Probes
Benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the development of fluorescent chemosensors.[2] Their inherent fluorescence, coupled with the ability to modulate their photophysical properties through chemical modifications, allows for the design of probes that can detect a wide range of analytes, including metal ions, anions, biothiols, and changes in pH.[1][2] The this compound core is a key intermediate, enabling the straightforward introduction of various recognition moieties through amide bond formation.
The general principle behind many benzimidazole-based probes involves mechanisms such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT).[3][4][5] These processes can lead to a "turn-on" or "turn-off" fluorescent response upon binding of the target analyte, providing a clear signal for detection and quantification.
Applications in Analyte Detection and Bioimaging
Fluorescent probes derived from this compound have demonstrated significant utility in various applications, from environmental monitoring to cellular biology.
Detection of Biothiols (e.g., Cysteine)
Abnormal levels of biothiols, such as cysteine (Cys), are associated with various diseases, making their detection crucial for diagnostics.[3] Benzimidazole-based probes have been developed for the highly selective and sensitive detection of Cys. For example, a probe can be designed with an acrylate group attached to the benzimidazole nitrogen. This quenches the fluorescence via an ICT mechanism. In the presence of cysteine, a Michael addition reaction occurs, disrupting the ICT process and leading to a "turn-on" fluorescent signal.[3][6]
Detection of Metal Ions
Benzimidazole derivatives are excellent chelating agents for various metal ions.[2] This property has been exploited to create fluorescent probes for ions like Co²⁺, Cu²⁺, and Zn²⁺.[7][8] The binding of a metal ion to the benzimidazole probe can induce a change in its fluorescence properties. For instance, the coordination of Co²⁺ can quench the fluorescence of a probe through a PET mechanism.[8]
Detection of Other Analytes
The versatility of the benzimidazole scaffold allows for the design of probes for a variety of other analytes, including hypochlorite (ClO⁻) and chloride ions (Cl⁻).[9][10] For instance, a probe for hypochlorite might function through an oxidation-triggered cleavage of a recognition group, leading to a change in the fluorescence emission.[9]
Live Cell Imaging
A key application of these fluorescent probes is in live cell imaging, which allows for the real-time visualization of dynamic cellular processes.[7][11][12][13][14] The cell permeability and low cytotoxicity of many benzimidazole-based probes make them suitable for intracellular imaging of analytes and organelles.[3][9][11]
Quantitative Data of Benzimidazole-Based Fluorescent Probes
The following tables summarize the key quantitative data for several benzimidazole-based fluorescent probes reported in the literature.
Table 1: Photophysical Properties of Benzimidazole Probes
| Probe Name/Identifier | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Target Analyte | Reference |
| ABIA | 372 | 453 (turn-on) | Not Reported | 81 | Cysteine | [3] |
| A-B | 303 | 350 (turn-on) | 0.69 | 47 | Cysteine | [6] |
| ZY12 | Not Specified | Bright Blue (turn-on) | Not Reported | Not Reported | HClO | [15] |
| DQBM-B | 371 | 508 (turn-off) | Not Reported | 137 | Co²⁺ | [8][16] |
| BBMP | 370 | 542 (turn-off) / 462 (ratiometric) | Not Reported | 172 / 92 | Cu²⁺ / Zn²⁺ | [7][17] |
| P1 | 355 | 540 (ratiometric shift to 412) | Not Reported | 185 | Phosgene | [5] |
Table 2: Performance Characteristics of Benzimidazole Probes
| Probe Name/Identifier | Target Analyte | Detection Limit (LOD) | Response Time | Solvent/Medium | Reference |
| ABIA | Cysteine | 16.3 nM | 1 min | 90% DMSO:0.01 M HEPES buffer | [3] |
| A-B | Cysteine | 43 nM (fluorescence) | < 10 min | 0.01 M HEPES buffer (>0.1% DMSO) | [2][6] |
| ZY12 | HClO | 2.8 x 10⁻⁷ mol/L | Not Specified | Not Specified | [15] |
| DQBM-B | Co²⁺ | 3.56 μmol L⁻¹ | 30 min | DMF (with 5% water) | [8][16] |
| BBMP | Cu²⁺ | 0.16 μM | < 2 min | Tris-HCl buffer (pH 7.4, 70% THF) | [17] |
| BBMP | Zn²⁺ | 0.1 μM | < 2 min | Tris-HCl buffer (pH 7.4, 70% THF) | [17] |
| P1 | Phosgene | 5.3 nM | Not Specified | CH₂Cl₂ | [5] |
Experimental Protocols
Synthesis of a Generic Benzimidazole-Based Fluorescent Probe
This protocol describes a general two-step synthesis of a benzimidazole-based fluorescent probe starting from o-phenylenediamine. The first step is the synthesis of the 1H-benzimidazole-2-carboxylic acid intermediate, which is then converted to the reactive this compound. Finally, this is reacted with an amino-containing recognition moiety.
Step 1: Synthesis of 1H-benzimidazole-2-carboxylic acid
A common method for synthesizing the benzimidazole core is through the condensation of o-phenylenediamine with a dicarbonyl compound or carboxylic acid derivative.
-
Materials: o-phenylenediamine, oxalic acid, 4N HCl.
-
Procedure:
-
Dissolve o-phenylenediamine (10 mmol) and oxalic acid (10 mmol) in 4N HCl (50 mL).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate.
-
Filter the precipitate, wash with cold water, and dry to yield 1H-benzimidazole-2-carboxylic acid.
-
Step 2: Synthesis of this compound
-
Materials: 1H-benzimidazole-2-carboxylic acid, thionyl chloride (SOCl₂), dry dichloromethane (DCM).
-
Procedure:
-
Suspend 1H-benzimidazole-2-carboxylic acid (5 mmol) in dry DCM (20 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Add thionyl chloride (10 mmol, 2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2 hours.
-
The progress of the reaction can be monitored by TLC.
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude this compound. This product is often used immediately in the next step without further purification due to its reactivity.
-
Step 3: Synthesis of the Fluorescent Probe
-
Materials: this compound, an amino-containing recognition moiety (e.g., 4-amino-7-nitrobenzofurazan for a generic fluorophore), triethylamine (TEA), dry DCM.
-
Procedure:
-
Dissolve the amino-containing recognition moiety (5 mmol) and triethylamine (6 mmol) in dry DCM (20 mL) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of this compound (5 mmol) in dry DCM (10 mL) dropwise to the cooled solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final fluorescent probe.
-
General Protocol for Analyte Detection
-
Materials: Stock solution of the fluorescent probe (e.g., 1 mM in DMSO), buffer solution (e.g., HEPES or Tris-HCl at physiological pH), solution of the target analyte, fluorescence spectrophotometer.
-
Procedure:
-
Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the desired buffer.
-
Record the initial fluorescence spectrum of the probe solution.
-
Add aliquots of the analyte solution to the probe solution.
-
After a specific incubation time (determined from kinetic studies), record the fluorescence spectrum again.
-
Plot the change in fluorescence intensity against the analyte concentration to generate a calibration curve.
-
General Protocol for Live Cell Imaging
-
Materials: Cultured cells on a glass-bottom dish or chamber slide, cell culture medium (phenol red-free medium is recommended to reduce background fluorescence), stock solution of the fluorescent probe, fluorescence microscope.[11]
-
Procedure:
-
Culture the cells to the desired confluency.
-
Replace the culture medium with fresh, phenol red-free medium.
-
Add the fluorescent probe to the medium to a final concentration typically in the low micromolar range (e.g., 1-10 µM).
-
Incubate the cells with the probe for a specific duration (e.g., 30-60 minutes) at 37 °C in a CO₂ incubator.
-
If necessary, wash the cells with fresh medium to remove excess probe and reduce background fluorescence.[12]
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters.
-
To observe the response to an analyte, the analyte can be added to the medium during imaging, and time-lapse images can be acquired.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action and experimental workflows associated with benzimidazole-based fluorescent probes.
Caption: ICT-based "turn-on" mechanism for cysteine detection.
Caption: PET-based "turn-off" mechanism for Co²⁺ detection.
Caption: General experimental workflow for probe development.
References
- 1. Development of a Novel Benzimidazole-Based Probe and Portable Fluorimeter for the Detection of Cysteine in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Novel Benzimidazole-Based Probe and Portable Fluorimeter for the Detection of Cysteine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A benzimidazole-derived fluorescent chemosensor for Cu( ii )-selective turn-off and Zn( ii )-selective ratiometric turn-on detection in aqueous soluti ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00020F [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound | C8H5ClN2O | CID 2776280 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: 1H-Benzimidazole-2-carbonyl chloride in Advanced Materials Science
Abstract
This document provides detailed application notes and experimental protocols for the use of 1H-benzimidazole-2-carbonyl chloride as a reactive monomer in the synthesis of high-performance polymers for advanced materials science applications. Specifically, its use in the creation of novel aramid (aromatic polyamide) fibers and films is highlighted. The incorporation of the benzimidazole moiety is sought after for its potential to enhance thermal stability, chemical resistance, and mechanical properties of materials. These materials are of significant interest to researchers in aerospace, defense, electronics, and biomedical fields.
Introduction
Benzimidazole-containing polymers, particularly polybenzimidazoles (PBIs) and aramids, are a class of high-performance materials known for their exceptional thermal and mechanical stability. The rigid, heterocyclic structure of the benzimidazole ring contributes to high glass transition temperatures (Tg) and excellent resistance to degradation at elevated temperatures. This compound is a valuable bifunctional monomer. Its reactive acid chloride group allows for facile reaction with nucleophiles, such as amines, to form stable amide bonds, which are the backbone of aramid polymers. The benzimidazole group can be incorporated as a pendant moiety, offering a route to modify polymer properties such as solubility, chain packing, and intermolecular interactions.
The reaction of an acid chloride with a diamine is a well-established method for synthesizing polyamides.[1][2] This application note focuses on the low-temperature solution polymerization of this compound with a representative aromatic diamine, p-phenylenediamine, to produce a novel poly(benzimidazole-amide).
Key Applications in Materials Science
-
High-Performance Fibers: Synthesis of aramid fibers with enhanced thermal stability and compressive strength for applications in protective apparel and aerospace composites.[3][4]
-
Heat-Resistant Films and Coatings: Development of thin films and coatings for electronic substrates and insulation, where high-temperature performance is critical.
-
Functional Membranes: Creation of membranes for gas separation or filtration that can operate in harsh chemical and thermal environments.
-
Metal-Organic Frameworks (MOFs): Use as an organic linker in the synthesis of novel MOFs with tailored porosity and catalytic properties.
Experimental Protocols
Protocol 3.1: Synthesis of Poly(p-phenylene-benzimidazole-2-amide)
This protocol details the low-temperature solution polymerization of this compound with p-phenylenediamine.
Materials:
-
This compound (≥98%)
-
p-Phenylenediamine (≥99%, recrystallized prior to use)
-
N,N-Dimethylacetamide (DMAc, anhydrous, ≥99.8%)
-
Lithium Chloride (LiCl, anhydrous, ≥99%)
-
Methanol (reagent grade)
-
Deionized Water
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask equipped with an overhead mechanical stirrer, nitrogen inlet, and a drying tube.
-
Low-temperature bath (e.g., acetone/dry ice)
-
Addition funnel
-
High-speed blender
-
Büchner funnel and vacuum flask
-
Vacuum oven
Procedure:
-
Diamine Solution Preparation: In a flame-dried 250 mL three-neck flask under a positive pressure of nitrogen, dissolve 1.081 g (10.0 mmol) of p-phenylenediamine and 1.0 g of anhydrous LiCl in 50 mL of anhydrous DMAc.
-
Cooling: Cool the stirred solution to 0°C using a low-temperature bath.
-
Monomer Addition: Dissolve 1.806 g (10.0 mmol) of this compound in 20 mL of anhydrous DMAc. Transfer this solution to an addition funnel and add it dropwise to the cooled diamine solution over a period of 30 minutes. Maintain the reaction temperature between 0°C and 5°C.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. A noticeable increase in viscosity will indicate polymer formation.
-
Precipitation: Pour the viscous polymer solution slowly into a high-speed blender containing 500 mL of methanol to precipitate the polymer.
-
Washing: Collect the fibrous polymer precipitate by vacuum filtration. Wash the polymer thoroughly with 200 mL of hot methanol, followed by 200 mL of deionized water to remove unreacted monomers and LiCl.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours.
-
Characterization: Characterize the resulting polymer using Fourier-Transform Infrared Spectroscopy (FTIR) for amide bond formation, Nuclear Magnetic Resonance (NMR) for structure confirmation, and Thermogravimetric Analysis (TGA) to assess thermal stability.
Data Presentation
The following table summarizes typical performance data for related benzimidazole-containing aramid polymers for comparative purposes. The properties of the polymer synthesized via Protocol 3.1 are expected to be within these ranges.
| Property | Value | Reference |
| Inherent Viscosity (dL/g) | 0.57 - 1.31 | [5] |
| Glass Transition (Tg) | 269 - 348 °C | [6][5] |
| 5% Weight Loss Temp (TGA) | 497 - 593 °C (in N₂) | [5] |
| Tensile Strength (MPa) | 123 - 554 | [7] |
| Tensile Modulus (GPa) | 2.66 - 38.57 | [7] |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Caption: Polymerization of this compound.
Caption: Workflow for aramid synthesis and characterization.
References
- 1. Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 6. Metal–organic framework mediated expeditious synthesis of benzimidazole and benzothiazole derivatives through an oxidative cyclization pathway - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 1H-Benzimidazole-2-Carbonyl Chloride by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1H-benzimidazole-2-carbonyl chloride by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing this compound?
Recrystallization is a crucial purification technique used to remove impurities generated during the synthesis of this compound.[1][2] The primary goal is to obtain a product with high purity, which is essential for subsequent reactions and for ensuring the integrity of downstream applications in drug development.[1]
Q2: How do I select an appropriate solvent for the recrystallization?
The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[2] Given that the target compound is an acyl chloride, it is critical to use anhydrous (dry) solvents to prevent hydrolysis back to the carboxylic acid.
Recommended Solvent Systems:
-
Non-polar aprotic solvents: Toluene, Toluene-petroleum ether mixtures.[3]
-
Ethereal solvents: Dry diethyl ether.[3]
-
Chlorinated solvents: Alcohol-free chloroform.[3]
Solvents to Strictly Avoid:
-
Hydroxylic solvents: Water, alcohols (e.g., methanol, ethanol), as they will react with the acyl chloride.[3]
-
Basic solvents: Pyridine, triethylamine, as they can catalyze decomposition or react with the compound.[3]
Q3: What are the common impurities in crude this compound?
The most probable impurities are the starting material, 1H-benzimidazole-2-carboxylic acid, and residual chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and its byproducts.[3] Hydrolysis of the product back to the carboxylic acid due to atmospheric moisture is also a common impurity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| The compound does not dissolve in the hot solvent. | Insufficient solvent. The chosen solvent is inappropriate. | Add more solvent in small portions until the solid dissolves.[4] If a large volume of solvent is required with little dissolution, select a different solvent.[2] |
| No crystals form upon cooling. | Too much solvent was used. The solution is supersaturated. The cooling process is too slow. | Boil off some of the solvent to increase the concentration and allow it to cool again.[4] Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.[4] Cool the solution in an ice bath to decrease solubility further.[1] |
| The compound "oils out" instead of crystallizing. | The solution is cooling too quickly. The melting point of the solid is lower than the boiling point of the solvent. High concentration of impurities. | Reheat the solution to dissolve the oil. Allow it to cool more slowly (e.g., by insulating the flask).[4] Add a small amount of a co-solvent in which the compound is less soluble to lower the saturation temperature. Consider pre-purification by another method (e.g., column chromatography) if impurities are significant.[4] |
| Crystals form too rapidly. | The solution is too concentrated. The solution was cooled too quickly. | Reheat the solution and add a small amount of additional solvent.[4] Allow the solution to cool to room temperature on the benchtop before moving to an ice bath.[1] |
| The purified product is still impure. | Impurities were co-precipitated. Incomplete removal of the mother liquor. | Ensure slow crystal growth to allow for selective crystallization.[1] Wash the filtered crystals with a small amount of cold, fresh solvent. |
Experimental Protocol: Recrystallization of this compound
Materials:
-
Crude this compound
-
Anhydrous toluene
-
Anhydrous petroleum ether
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in a dry Erlenmeyer flask. Add a minimal amount of anhydrous toluene. Gently heat the mixture with stirring. Continue adding toluene in small portions until the solid just dissolves at the boiling point of the solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, you can then place the flask in an ice bath.
-
Inducing Crystallization (if necessary): If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold anhydrous petroleum ether to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Visual Workflow
Caption: Experimental workflow for the recrystallization of this compound.
Logical Troubleshooting Flow
Caption: A logical decision tree for troubleshooting common recrystallization issues.
References
Stability and storage conditions for 1H-benzimidazole-2-carbonyl chloride
This technical support center provides guidance on the stability, storage, and handling of 1H-benzimidazole-2-carbonyl chloride for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and reactivity of this compound, it is crucial to store it under the following conditions:
-
Temperature: Cool, refrigerated conditions (2-8°C) are recommended. Avoid high temperatures as they can accelerate degradation.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent reactions with atmospheric components.[1][2][3]
-
Moisture: The compound is highly sensitive to moisture. It should be stored in a tightly sealed container, preferably within a desiccator containing a suitable desiccant like silica gel or calcium chloride.[4][5][6][7]
-
Light: Protect from direct sunlight.[8]
Q2: How stable is this compound at room temperature?
A2: While some safety data sheets suggest that the product is chemically stable under standard ambient conditions, it is important to note that as an acyl chloride, it is inherently reactive and susceptible to hydrolysis, even from atmospheric moisture.[9] For long-term stability and to ensure the compound's integrity for experimental use, storage at room temperature is not recommended. Exposure to ambient air can lead to rapid degradation.
Q3: What is the primary degradation pathway for this compound?
A3: The primary degradation pathway is hydrolysis. In the presence of water, this compound will hydrolyze to form 1H-benzimidazole-2-carboxylic acid and hydrochloric acid.[10] This reaction is often rapid and is the main reason for loss of reactivity of the carbonyl chloride.
Q4: What are the visual signs of degradation?
Q5: Can I use Thin Layer Chromatography (TLC) to assess the purity of this compound?
A5: Using TLC to directly assess the purity of acyl chlorides can be challenging because the silica on the TLC plate can cause hydrolysis, leading to streaking or the appearance of the corresponding carboxylic acid as a byproduct.[13][14] A more reliable method is to quench a small sample of the acyl chloride with a nucleophile like methanol to form the more stable methyl ester, and then analyze the ester by TLC to monitor the conversion from the starting carboxylic acid.[15][16]
Stability and Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes degradation rate. |
| Atmosphere | Inert gas (Nitrogen, Argon) | Prevents reaction with atmospheric oxygen and moisture.[1][3] |
| Moisture | Store in a desiccator with desiccant | Highly susceptible to hydrolysis.[4][6] |
| Container | Tightly sealed, airtight container | Prevents exposure to atmospheric moisture and gases.[2][8] |
| Light | Protect from direct sunlight | Prevents potential light-induced degradation.[8] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Low or no reactivity in subsequent reactions | Degradation of the acyl chloride due to improper storage or handling. | 1. Confirm the integrity of your stored this compound using the qualitative test described in the experimental protocols section. 2. Ensure all solvents and glassware used in your reaction are scrupulously dry. 3. Use freshly opened or properly stored reagent. |
| Inconsistent reaction yields | Partial degradation of the acyl chloride. | 1. Aliquot the reagent upon receipt into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material to air. 2. Always handle the reagent in a glove box or under a stream of inert gas. |
| Observation of a white precipitate and/or acidic fumes upon opening the container | Significant hydrolysis has occurred. | The material is likely degraded and may not be suitable for use. The white precipitate is likely 1H-benzimidazole-2-carboxylic acid. The fumes are hydrochloric acid.[12] |
| Streaking or multiple spots on TLC analysis of the reaction mixture | Hydrolysis of the acyl chloride on the TLC plate. | As mentioned in the FAQs, quench a small aliquot of the reaction mixture with methanol and run the TLC on the resulting methyl ester to get a clearer picture of the reaction progress.[15][16] |
Experimental Protocols
Protocol 1: Qualitative Test for the Presence of Active this compound
Objective: To quickly assess if a sample of this compound is still reactive.
Materials:
-
Sample of this compound
-
Anhydrous methanol
-
Small, dry test tube
-
Dry syringe or pipette
Procedure:
-
In a dry test tube, place a small amount (a few milligrams) of the this compound sample.
-
Carefully add a few drops of anhydrous methanol to the test tube.
-
Observe the reaction.
Expected Results:
-
Positive Result (Active Acyl Chloride): An exothermic reaction (the test tube will feel warm) and possibly some fuming (HCl gas) will be observed. This indicates the formation of the methyl ester.
-
Negative Result (Degraded Acyl Chloride): Little to no heat will be generated, and the solid may not fully dissolve in the methanol. This suggests the sample has hydrolyzed to the less reactive carboxylic acid.
Protocol 2: Monitoring a Reaction Involving this compound by TLC
Objective: To effectively monitor the progress of a reaction where this compound is a reactant.
Materials:
-
Reaction mixture
-
Anhydrous methanol in a small vial
-
TLC plate
-
Appropriate eluent for the expected product
-
Capillary tubes for spotting
Procedure:
-
Using a dry syringe or pipette, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the aliquot by adding it to the vial of anhydrous methanol. This will convert any remaining this compound to its methyl ester.
-
Spot the quenched sample onto a TLC plate.
-
Also spot the starting material (the compound that this compound is reacting with) and, if available, the expected product as references.
-
Develop and visualize the TLC plate.
Interpretation:
-
The disappearance of the starting material spot and the appearance of a new product spot will indicate the progress of the reaction. The quenched acyl chloride will appear as its methyl ester, providing a stable spot for comparison.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 4. Desiccator - Wikipedia [en.wikipedia.org]
- 5. munroscientific.co.uk [munroscientific.co.uk]
- 6. glassment.com [glassment.com]
- 7. msesupplies.com [msesupplies.com]
- 8. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. fiveable.me [fiveable.me]
- 10. Acyl chloride - Wikipedia [en.wikipedia.org]
- 11. 1H-Benzimidazole-2-carboxylic acid 97 2849-93-6 [sigmaaldrich.com]
- 12. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 13. researchgate.net [researchgate.net]
- 14. Sciencemadness Discussion Board - Acyl chloride on TLC - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. reddit.com [reddit.com]
- 16. Reddit - The heart of the internet [reddit.com]
Common side reactions in the synthesis of 1H-benzimidazole-2-carboxamides
Welcome to the technical support center for the synthesis of 1H-benzimidazole-2-carboxamides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with detailed experimental protocols and data to help you identify and resolve common side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: During the condensation of o-phenylenediamine with an α-keto acid to form a 2-substituted benzimidazole, I isolated a significant amount of a quinoxalinone byproduct. Why is this happening and how can I prevent it?
A1: The formation of a 3-substituted quinoxalin-2(1H)-one is a common side reaction when reacting o-phenylenediamine with α-keto acids, particularly under aqueous and neutral or acidic conditions at room temperature.[1][2][3] The reaction proceeds through a competitive cyclization pathway.
Troubleshooting:
-
Choice of Catalyst and Solvent: The use of an amino acid catalyst in water can promote the desired benzimidazole formation over the quinoxalinone.[1][2][3] For example, using L-proline as a catalyst can significantly improve the yield of the benzimidazole.
-
Reaction Conditions: Elevated temperatures and the use of dehydrating agents can favor the formation of the benzimidazole ring.
-
Protecting Groups: While not always ideal due to extra steps, protection of one of the amino groups of the o-phenylenediamine can prevent the formation of the quinoxalinone side product.
Logical Workflow for Troubleshooting Quinoxalinone Formation
Caption: Troubleshooting workflow for quinoxalinone side product.
Q2: My reaction to form the 2-carboxamide is giving low yields, and I suspect hydrolysis of the amide or the nitrile precursor. How can I mitigate this?
A2: Hydrolysis of the amide to the corresponding carboxylic acid is a common issue, especially under acidic or basic conditions with prolonged reaction times or high temperatures. If you are starting from a 2-cyanobenzimidazole, the nitrile group can also be hydrolyzed to the carboxylic acid, bypassing the desired amide.
Troubleshooting:
-
pH Control: Maintain a neutral or slightly basic pH during the workup to prevent acid- or base-catalyzed hydrolysis of the amide.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup promptly to avoid over-reaction. Use the lowest effective temperature for the reaction.
-
Coupling Reagents: When synthesizing the carboxamide from the corresponding carboxylic acid, the choice of coupling reagent is critical. Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can efficiently promote amidation while minimizing side reactions when used under optimized conditions.[4]
Table 1: Effect of Coupling Reagent on Benzimidazole Formation from Amide Precursor [4]
| Entry | Reagent | Yield (%) |
| 1 | No additives | No reaction |
| 2 | DIPEA | No reaction |
| 3 | DBU | No reaction |
| 4 | HCl | No reaction |
| 5 | DIC | No reaction |
| 6 | EDCI | No reaction |
| 7 | HBTU | 94 |
| 8 | HCTU | 5 |
| 9 | PyBOP | 94 |
Q3: I am observing the formation of N-alkylated or N-acylated byproducts in my synthesis. What causes this and how can it be avoided?
A3: The benzimidazole ring possesses two nitrogen atoms, both of which can be nucleophilic. This can lead to undesired N-alkylation or N-acylation, especially if the reaction conditions are not carefully controlled. This can result in a mixture of N1- and N3-isomers, or even bis-alkylation.
Troubleshooting:
-
Protecting Groups: The most straightforward way to avoid N-alkylation/acylation is to use a protecting group on the benzimidazole nitrogen. However, this adds extra steps to the synthesis.
-
Reaction Stoichiometry and Order of Addition: Use a precise 1:1 stoichiometry of the benzimidazole and the alkylating/acylating agent. Adding the electrophile slowly to the benzimidazole solution can also help to minimize over-alkylation.
-
Base Selection: The choice of base can influence the regioselectivity of N-alkylation. Weaker bases may favor alkylation at one nitrogen over the other. Phase-transfer catalysts have also been used to control N-alkylation.
-
Reaction Conditions: Lower reaction temperatures generally favor mono-alkylation over di-alkylation.
Signaling Pathway for N-Alkylation Side Reaction
References
- 1. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis [pubmed.ncbi.nlm.nih.gov]
- 4. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Acylation with 1H-Benzimidazole-2-carbonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction yields for acylation reactions using 1H-benzimidazole-2-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the acylation of an amine with this compound?
A1: The general reaction involves the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of this compound, leading to the formation of an N-substituted-1H-benzimidazole-2-carboxamide and hydrochloric acid (HCl) as a byproduct. A base is typically added to neutralize the HCl generated.
Q2: My starting amine is poorly soluble in common aprotic solvents. What can I do?
A2: For amines with low solubility, consider using a more polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Gentle heating can also improve solubility, but monitor for potential side reactions at elevated temperatures. In some cases, a co-solvent system might be effective.
Q3: The reaction is sluggish or does not go to completion. What are the possible reasons?
A3: Several factors can contribute to a sluggish reaction:
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Low Nucleophilicity of the Amine: Sterically hindered amines or anilines with electron-withdrawing groups are less nucleophilic. In such cases, increasing the reaction temperature or using a stronger, non-nucleophilic base might be necessary.
-
Insufficient Activation: Ensure the this compound is fresh and has not hydrolyzed.
-
Inappropriate Base: The choice of base is crucial. A base that is too weak may not effectively scavenge the HCl produced, leading to protonation of the starting amine and halting the reaction.
-
Solvent Effects: The solvent can significantly influence reaction rates. Aprotic solvents are generally preferred.
Q4: What are the common side reactions to be aware of?
A4:
-
Hydrolysis of the Acyl Chloride: this compound is sensitive to moisture and can hydrolyze back to the corresponding carboxylic acid. Ensure all glassware is dry and use anhydrous solvents.
-
Diacylation: Primary amines can sometimes undergo diacylation, especially if an excess of the acyl chloride is used or if the reaction temperature is too high.
-
Reaction with the Benzimidazole N-H: While acylation typically occurs at the amine nucleophile, under certain conditions, acylation at the benzimidazole nitrogen is possible, though less common for this specific reagent.
Q5: How can I purify the final N-acylated benzimidazole product?
A5:
-
Work-up: After the reaction is complete, it is typically quenched with water or a dilute aqueous acid to remove the base and its salt. The product is then extracted into an organic solvent.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective purification method.[1]
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the standard purification technique. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective for eluting the product.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Degraded this compound | Use freshly prepared or properly stored acyl chloride. Confirm its integrity via techniques like IR spectroscopy (observing the C=O stretch of the acyl chloride). |
| Low Nucleophilicity of the Amine | Increase the reaction temperature. Consider using a more activating, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). |
| Incomplete Reaction | Extend the reaction time and monitor progress by TLC. If the reaction has stalled, consider a stepwise addition of the acyl chloride. |
| Sub-optimal Base | Switch to a stronger, non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). For particularly stubborn reactions, a stronger base like DBU might be effective. |
| Poor Solubility of Reactants | Use a more polar aprotic solvent like DMF or DMSO. Gentle heating can also be employed. |
Issue 2: Formation of Multiple Products (Impure Product)
| Possible Cause | Suggested Solution |
| Diacylation of Primary Amine | Use a slight excess of the amine (1.1 to 1.2 equivalents) relative to the acyl chloride. Add the acyl chloride slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate. |
| Unreacted Starting Material | Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or temperature. Purification via column chromatography should separate the product from unreacted starting materials. |
| Hydrolysis of Acyl Chloride | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side reactions due to high temperature | If the reaction is conducted at elevated temperatures, consider running it at a lower temperature for a longer duration. |
Experimental Protocols
General Protocol for Acylation of a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 eq.) and a suitable non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or dimethylformamide; approximately 0.1-0.5 M concentration of the amine).
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Dissolve this compound (1.0-1.1 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system or by silica gel column chromatography.[1]
Quantitative Data
The following tables provide an overview of how different reaction parameters can influence the yield of the acylation reaction. Please note that yields are highly substrate-dependent.
Table 1: Effect of Base on Acylation Yield
| Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aniline | Triethylamine | Toluene | 25 | ~84 | [2] |
| Aniline | Pyridine | Toluene | 25 | Moderate | General Knowledge |
| Aniline | DBU | Chlorobenzene | 132 | >89 | [3] |
| 2-Aminobenzimidazole | Triethylamine | Toluene | Reflux | 84 | [2] |
Table 2: Effect of Solvent on Acylation Yield
| Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aniline | Triethylamine | Dichloromethane | 25 | Good | General Knowledge |
| Aniline | Triethylamine | Tetrahydrofuran | 25 | Good | General Knowledge |
| Aniline | Triethylamine | Dimethylformamide | 25 | High | General Knowledge |
| Aniline | Triethylamine | Toluene | 25 | ~84 | [2] |
Visualizations
Caption: General experimental workflow for the acylation of amines.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Overcoming low solubility of 1H-benzimidazole-2-carbonyl chloride in organic solvents
Welcome to the technical support center for 1H-benzimidazole-2-carbonyl chloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low solubility of this compound in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A: this compound is a reactive organic compound used as a building block in the synthesis of various pharmaceutical and bioactive molecules. Its utility can be hampered by its poor solubility in many common organic solvents, which can lead to difficulties in reaction setup, purification, and achieving desired reaction kinetics.
Q2: In which common organic solvents is this compound expected to have low solubility?
A: While specific quantitative data is limited, based on the solubility of structurally similar benzimidazole derivatives, low solubility can be anticipated in non-polar and some moderately polar aprotic solvents. For instance, benzimidazoles show very low solubility in chloroalkanes.[1] Researchers may encounter challenges when using solvents like hexanes, toluene, and diethyl ether.
Q3: Are there any solvents in which this compound is likely to be more soluble?
A: Polar aprotic solvents are generally a good starting point for dissolving polar heterocyclic compounds. We recommend exploring solvents such as:
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N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
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Tetrahydrofuran (THF)
It is crucial to use anhydrous (dry) solvents, as this compound is an acyl chloride and will react readily with water, leading to hydrolysis into the corresponding carboxylic acid.[2][3]
Q4: What are the primary safety concerns when handling this compound?
A: As an acyl chloride, this compound is expected to be corrosive and a lachrymator (a substance that irritates the eyes and causes tears). It will react with moisture, including humidity in the air, to release hydrochloric acid (HCl) gas, which is also corrosive and a respiratory irritant.[3] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide: Overcoming Low Solubility
This guide provides a systematic approach to addressing solubility issues with this compound during your experiments.
Diagram: Troubleshooting Workflow
References
Technical Support Center: Handling and Use of 1H-Benzimidazole-2-carbonyl chloride
This guide provides researchers, scientists, and drug development professionals with essential information on the hydrolysis of 1H-benzimidazole-2-carbonyl chloride, a highly reactive intermediate. It includes troubleshooting advice, preventative measures, and key experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so reactive?
This compound is an acyl chloride derivative of benzimidazole.[1][2] Like other acyl chlorides, it is highly reactive due to the electronic structure of the carbonyl group. The carbonyl carbon is bonded to two highly electronegative atoms, oxygen and chlorine, which withdraw electron density.[3][4] This makes the carbon atom very electron-deficient (electrophilic) and highly susceptible to attack by nucleophiles, such as water.[4]
Q2: What is hydrolysis and what are the products of this reaction?
Hydrolysis is a chemical reaction in which a molecule is broken down by water.[3] For this compound, this occurs through a nucleophilic addition-elimination mechanism where water acts as the nucleophile.[5] The reaction results in the formation of 1H-benzimidazole-2-carboxylic acid and hydrochloric acid (HCl).[5]
Q3: What are the primary indicators of hydrolysis in my sample or reaction?
The most common indicators of significant hydrolysis include:
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Low or no yield of your intended product.
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The presence of a significant amount of 1H-benzimidazole-2-carboxylic acid as a byproduct, which can often be identified by analytical methods like TLC, LC-MS, or NMR.
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A decrease in the pH of the reaction mixture due to the formation of HCl, if not buffered by a base.
Q4: How should I properly store this compound to prevent degradation?
To minimize hydrolysis, the compound must be protected from moisture. Recommended storage conditions are:
-
In a tightly sealed container to prevent exposure to atmospheric moisture.
-
In a dry environment, such as a desiccator.
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At a refrigerated temperature, typically between +2°C and +8°C.[6]
Q5: What are the ideal solvents and reaction conditions to prevent hydrolysis during an experiment?
The key is to maintain strictly anhydrous (water-free) conditions throughout the experiment.
-
Solvents: Use dry, aprotic solvents such as tetrahydrofuran (THF), chloroform (CHCl3), or dichloromethane (DCM).[7][8] Ensure solvents are obtained from a sealed bottle or properly dried before use.
-
Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to exclude moisture from the air.
-
Reagents: Use a non-aqueous base, like triethylamine (TEA) or pyridine, to neutralize the HCl byproduct of the acylation reaction.[7] This prevents the acid from catalyzing unwanted side reactions.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound, with a focus on problems arising from its hydrolysis.
Problem: Low Yield or Formation of Carboxylic Acid Byproduct
If you observe a low yield of your desired product alongside the formation of 1H-benzimidazole-2-carboxylic acid, it is highly probable that the starting material has hydrolyzed either during storage or during the reaction. Follow this workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for low yield reactions.
Data Summary
| Factor | Effect on Hydrolysis Rate | Rationale |
| Water Concentration | Increases | Water is a reactant in the hydrolysis reaction. Higher concentration increases reaction likelihood. |
| Temperature | Increases | Higher temperature provides more energy to overcome the activation energy of the reaction. |
| Solvent Polarity | Generally Increases | Polar, protic solvents can stabilize the transition state, accelerating the reaction. Aprotic solvents are preferred. |
| Presence of Base (e.g., OH⁻) | Drastically Increases | Hydroxide is a much stronger nucleophile than water, leading to rapid saponification.[4] |
| Presence of Acid (e.g., H⁺) | Can Catalyze | Acid can protonate the carbonyl oxygen, making the carbonyl carbon even more electrophilic and susceptible to attack by a weak nucleophile like water. |
Key Experimental Protocols
Protocol 4.1: Recommended Handling and Storage
-
Receiving: Upon receipt, immediately place the container in a desiccator inside a refrigerator set to 2-8°C.
-
Handling: Always handle the reagent in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
-
Dispensing: When weighing or dispensing the compound, do so quickly to minimize exposure to atmospheric moisture. If possible, perform these operations inside a glove box with an inert atmosphere.
-
Sealing: After use, securely seal the container, preferably with paraffin film around the cap, and return it immediately to its designated storage location.
Protocol 4.2: General Protocol for Acylation under Anhydrous Conditions
This protocol describes a general procedure for reacting this compound with a generic nucleophile (e.g., an amine or alcohol) while minimizing hydrolysis.
-
Glassware Preparation: Thoroughly dry all glassware (reaction flask, dropping funnel, condenser) in an oven at >120°C for several hours and allow to cool to room temperature in a desiccator or under a stream of dry nitrogen gas.
-
Reaction Setup: Assemble the glassware quickly while flushing with an inert gas (nitrogen or argon). Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Addition: a. Dissolve the substrate (amine or alcohol) and a non-aqueous base (e.g., 1.1 to 1.5 equivalents of triethylamine) in an appropriate anhydrous solvent (e.g., THF) in the reaction flask.[7] b. Cool the solution to 0°C using an ice bath to control the exothermic reaction. c. In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent. d. Add the acyl chloride solution dropwise to the cooled substrate solution over 15-30 minutes with vigorous stirring.
-
Reaction and Workup: a. Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for several hours, monitoring by TLC or LC-MS. b. Upon completion, the reaction can be worked up by filtering the triethylamine hydrochloride salt and concentrating the filtrate, or by performing an aqueous extraction as required by the specific product's properties.
Visual Guides
The following diagrams illustrate the chemical pathway of hydrolysis and a logical workflow for preventing it.
Caption: Mechanism of hydrolysis for this compound.
References
- 1. This compound | C8H5ClN2O | CID 2776280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 30183-14-3 CAS MSDS (1H-Benzimidazole-2-carbonylchloride(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. savemyexams.com [savemyexams.com]
- 4. youtube.com [youtube.com]
- 5. savemyexams.com [savemyexams.com]
- 6. isg.ku.edu.tr [isg.ku.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
Technical Support Center: Analysis of 1H-benzimidazole-2-carbonyl chloride Synthesis by TLC
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing thin-layer chromatography (TLC) to monitor the synthesis of 1H-benzimidazole-2-carbonyl chloride and identify potential impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary species I should expect to see on my TLC plate during the synthesis of this compound?
During the synthesis, you should primarily monitor for the starting material, 1H-benzimidazole-2-carboxylic acid, and the desired product, this compound. Additionally, be aware of potential impurities.
Q2: What is the most common impurity in this synthesis?
The most common impurity is the unreacted starting material, 1H-benzimidazole-2-carboxylic acid. Due to the high reactivity of the product, hydrolysis of this compound back to the carboxylic acid can also occur if moisture is present during the reaction or workup.[1]
Q3: My TLC plate shows a spot that remains at the baseline. What could this be?
A spot at the baseline typically indicates a highly polar compound. In this synthesis, this is most likely the starting material, 1H-benzimidazole-2-carboxylic acid, which is significantly more polar than the product.
Q4: I see a new spot on my TLC that is less polar than the starting material. How can I confirm if it is my desired product?
The product, this compound, is less polar than the starting carboxylic acid and will therefore have a higher Rf value. To confirm its identity, you can use co-spotting. Spot your starting material, the reaction mixture, and a co-spot of both on the same TLC plate. If the new spot in the reaction mixture has a different Rf from the starting material, it is likely your product.
Q5: My TLC plate shows streaking. What could be the cause?
Streaking on a TLC plate can be caused by several factors:
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Overloading the sample: Applying too much of the reaction mixture to the plate can cause the spots to streak.
-
Inappropriate solvent system: If the polarity of the solvent system is not optimal, it can lead to poor separation and streaking.
-
Presence of highly polar impurities: Certain impurities may interact strongly with the silica gel, causing them to streak up the plate.
-
Degradation on the plate: The acyl chloride is reactive and may partially hydrolyze on the silica gel plate if the plate has absorbed moisture, leading to streaking.[2]
Q6: What visualization techniques are recommended for viewing the spots on the TLC plate?
-
UV Light (254 nm): Benzimidazole derivatives are often UV-active and will appear as dark spots on a fluorescent green background.[3] This is a non-destructive method.
-
Iodine Chamber: Exposing the plate to iodine vapor will cause most organic compounds to appear as brown spots. This method is generally non-destructive, but the spots may fade over time.[1][2]
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Potassium Permanganate (KMnO4) Stain: This stain is useful for detecting compounds that can be oxidized. Spots will appear yellow or brown on a purple background. This is a destructive method.
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Bromocresol Green Stain: This is a specific stain for acidic compounds. Carboxylic acids will appear as yellow spots on a blue or green background.[4] This can be particularly useful for visualizing the starting material.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Only the starting material spot is visible on the TLC. | The reaction has not proceeded, or the reaction time is insufficient. | - Check the quality and amount of the chlorinating agent (e.g., thionyl chloride).- Ensure the reaction temperature is appropriate.- Increase the reaction time and monitor by TLC periodically. |
| A new, less polar spot appears, but the starting material spot is still intense. | The reaction is incomplete. | - Allow the reaction to proceed for a longer duration.- Consider adding more of the chlorinating agent. |
| The product spot is faint, and there is a significant spot for the starting material. | Hydrolysis of the product may have occurred. | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Multiple unexpected spots are visible on the TLC plate. | Side reactions may have occurred, or the starting materials are impure. | - Purify the starting materials before the reaction.- Impurities in the chlorinating agent (e.g., sulfur chlorides in thionyl chloride) can lead to side products.[5] Consider using freshly distilled thionyl chloride. |
Experimental Protocol: TLC Analysis
Objective: To monitor the progress of the synthesis of this compound from 1H-benzimidazole-2-carboxylic acid and identify the presence of the starting material and product.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: A mixture of ethyl acetate and n-hexane (e.g., 1:1 or 2:1 v/v) or chloroform and methanol (e.g., 9:1 v/v). The optimal ratio may need to be determined experimentally.[3][6]
-
Visualization agents: UV lamp, iodine chamber, or appropriate chemical stain.
Procedure:
-
Prepare the TLC Plate: With a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate.
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of the starting material (dissolved in a suitable solvent like THF or DMF) onto the starting line.
-
Using a different capillary tube, apply a small spot of the reaction mixture next to the starting material spot.
-
It is also recommended to apply a co-spot, where the reaction mixture is spotted directly on top of the starting material spot.
-
-
Develop the Plate: Place a small amount of the mobile phase into the developing chamber and allow it to saturate. Carefully place the TLC plate into the chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize the Plate: Once the solvent front has reached approximately 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp, iodine chamber, or a chemical stain.
-
Calculate Rf Values: The Retention Factor (Rf) for each spot is calculated as: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Expected Results:
| Compound | Relative Polarity | Expected Rf Value |
| 1H-benzimidazole-2-carboxylic acid (Starting Material) | High | Low (e.g., 0.1 - 0.3) |
| This compound (Product) | Low | High (e.g., 0.6 - 0.8) |
| Note: Rf values are indicative and can vary depending on the exact TLC conditions (plate, solvent system, temperature). |
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sciencemadness Discussion Board - Acyl chloride on TLC - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Sciencemadness Discussion Board - SOCl2: carboxylic acid to acid chloride: impurity! - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. derpharmachemica.com [derpharmachemica.com]
Temperature control in reactions involving 1H-benzimidazole-2-carbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-benzimidazole-2-carbonyl chloride. The information is designed to help you manage temperature control and other critical parameters in your reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is temperature control important in its reactions?
A1: this compound is a reactive organic compound used as a building block in the synthesis of various pharmaceutical and bioactive molecules. It belongs to the class of acyl chlorides, which are known for their high reactivity towards nucleophiles. Temperature control is crucial for several reasons:
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Exothermic Reactions: Reactions of acyl chlorides with nucleophiles such as amines and alcohols are often highly exothermic.[1][2] Without proper temperature control, the reaction rate can increase uncontrollably, leading to a runaway reaction, reduced product yield, and the formation of impurities.
-
Thermal Stability: Acyl chlorides can be thermally unstable and may decompose at elevated temperatures.[3] This decomposition can lead to the formation of unwanted byproducts and a decrease in the purity of the desired product.
-
Side Reactions: Higher temperatures can promote side reactions, such as the formation of N,N-dibenzoylaniline in the case of reactions with anilines.[1]
-
Product Selectivity: In some cases, temperature can influence the selectivity of the reaction, leading to different product outcomes. For instance, in reactions with certain alcohols, lower temperatures may favor the desired ester, while reflux temperatures could lead to transesterification products.[4]
Q2: What are the typical reaction conditions for using this compound?
A2: The optimal reaction conditions depend on the specific nucleophile and desired product. However, some general guidelines can be followed. The table below summarizes various reported reaction conditions for analogous reactions.
| Nucleophile | Solvent | Temperature (°C) | Base/Catalyst | Reference |
| Amines | Acetonitrile | 80 | - | [5] |
| Amines | Pyridine | Not Specified | Pyridine | [6] |
| Amines | Water | Room Temperature or 50°C (Microwave) | - | [7] |
| Alcohols | Not Specified | Room Temperature | - | [4] |
| Alcohols | Not Specified | Reflux | - | [4] |
| Carboxylic Acids | Ethanol | 70 | DCC | [8] |
Q3: How should I handle and store this compound?
A3: this compound is a reactive and moisture-sensitive compound.
-
Handling: It should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is a fuming liquid that can cause irritation.[9]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[10] Moisture will cause hydrolysis of the acyl chloride to the corresponding carboxylic acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | 1. Deactivated reagent: The this compound may have hydrolyzed due to exposure to moisture. | - Use freshly opened or properly stored reagent. - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. |
| 2. Insufficiently reactive nucleophile: The nucleophile may not be strong enough to react under the chosen conditions. | - Consider using a stronger base or catalyst to activate the nucleophile. - Increase the reaction temperature cautiously, monitoring for decomposition. | |
| 3. Incorrect stoichiometry: The molar ratio of reactants may not be optimal. | - Verify the stoichiometry of your reaction. An excess of the nucleophile is sometimes used. | |
| Formation of multiple products/impurities | 1. High reaction temperature: Elevated temperatures can lead to side reactions and decomposition.[3] | - Perform the reaction at a lower temperature (e.g., 0°C or room temperature). - Add the this compound solution dropwise to the nucleophile solution to better control the exotherm. |
| 2. Presence of water: Water will react with the acyl chloride to form the corresponding carboxylic acid. | - Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. | |
| 3. Over-acylation: If the nucleophile has multiple reactive sites, over-acylation can occur. | - Use a controlled amount of the acylating agent. - Consider using a protecting group strategy for other reactive sites. | |
| Reaction is too vigorous or uncontrollable | 1. Highly exothermic reaction: The reaction of the acyl chloride with the nucleophile is releasing a large amount of heat.[1][2] | - Cool the reaction mixture in an ice bath before and during the addition of the acyl chloride. - Add the acyl chloride slowly and dropwise. - Use a more dilute solution of the reactants. |
| Product is difficult to purify | 1. Formation of polar byproducts: Hydrolysis or other side reactions can lead to byproducts that are difficult to separate. | - Optimize the reaction conditions to minimize byproduct formation (see above). - Employ appropriate purification techniques such as column chromatography or recrystallization. |
Experimental Protocols
General Protocol for Amide Synthesis (Schotten-Baumann Conditions)
This protocol is a general guideline for the acylation of an amine with this compound at low temperatures to control the exothermic reaction.[1]
-
Dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere inlet.
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 equivalents) in the same anhydrous solvent.
-
Add the this compound solution dropwise to the cooled amine solution over a period of 15-30 minutes, while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for a typical acylation reaction.
Caption: Troubleshooting flowchart for common reaction issues.
References
- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 2. fiveable.me [fiveable.me]
- 3. connectsci.au [connectsci.au]
- 4. Synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives: a new class of potential antineoplastic and antifilarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2015005615A1 - Method for preparation of benzimidazole derivatives - Google Patents [patents.google.com]
- 6. Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry [mdpi.com]
- 8. ajrcps.com [ajrcps.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. 401567-00-8 CAS MSDS (1H-Benzimidazole-5-carbonitrile,2-chloro-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Work-up of Reactions with 1H-Benzimidazole-2-carbonyl chloride
This guide provides researchers, scientists, and drug development professionals with detailed procedures and troubleshooting advice for the work-up of reactions involving 1H-benzimidazole-2-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the general work-up procedure for a reaction between this compound and an amine?
A typical work-up involves quenching the reaction to destroy any unreacted acyl chloride, neutralizing the generated HCl, extracting the product into an organic solvent, washing the organic layer to remove impurities, drying, and finally, concentrating the solvent to isolate the crude product. The crude product is then purified, usually by recrystallization or column chromatography.
Q2: Why is a base, such as triethylamine (Et3N) or pyridine, used in the reaction, and how does it affect the work-up?
A base is added to neutralize the hydrogen chloride (HCl) that is formed as a byproduct during the acylation reaction.[1][2] This prevents the HCl from protonating the amine nucleophile, which would render it unreactive. During the work-up, this base, now in the form of its hydrochloride salt (e.g., triethylammonium chloride), is typically removed by washing the organic extract with water or a dilute acid solution.
Q3: My benzimidazole product seems to be soluble in both acidic and basic aqueous solutions. How should I perform the extraction?
The benzimidazole ring is amphoteric; it can be protonated by strong acids and deprotonated by strong bases.[3] Therefore, it is crucial to control the pH during aqueous washes. It is generally recommended to wash the organic layer with a mild base like saturated sodium bicarbonate solution to remove excess acid, followed by a water wash, and finally a brine wash to remove dissolved water before drying with an anhydrous salt like Na2SO4 or MgSO4. Avoid using strong acids or bases in your washes if your product shows significant solubility.
Q4: What are the common byproducts in a reaction involving this compound?
Common byproducts can include:
-
1H-benzimidazole-2-carboxylic acid: Formed from the hydrolysis of the starting acyl chloride by adventitious water.
-
Unreacted starting amine: If the reaction did not go to completion.
-
Salts: Such as triethylammonium chloride if triethylamine was used as a base.[2]
-
Side-products from self-condensation or reaction with the solvent: Depending on the reaction conditions.
Q5: What are the recommended methods for purifying the final N-substituted-1H-benzimidazole-2-carboxamide product?
The two most common purification methods are recrystallization and column chromatography.
-
Recrystallization: Effective if the product is a solid and the impurities have different solubility profiles. Common solvents include methanol, ethanol, or solvent pairs like n-hexane/acetone.[4][5]
-
Column Chromatography: Useful for purifying oils or solids with impurities that have similar solubility. A common eluent system is a gradient of methanol in dichloromethane.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no product yield | 1. Incomplete reaction. | - Monitor the reaction by TLC. If starting material is still present, consider extending the reaction time or gentle heating. |
| 2. Hydrolysis of this compound. | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| 3. Product is lost in the aqueous layer during work-up. | - The benzimidazole product may be protonated and soluble in acidic water, or deprotonated and soluble in basic water.[3] Adjust the pH of the aqueous layer to neutral (pH ~7) with saturated NaHCO3 or dilute HCl and re-extract with an organic solvent like ethyl acetate or dichloromethane. | |
| Product precipitates as an oil and does not solidify | 1. Presence of impurities. | - Attempt to purify by column chromatography. |
| 2. Incorrect recrystallization solvent. | - Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. Alternatively, dissolve the oil in a minimal amount of a good solvent (e.g., acetone) and slowly add a poor solvent (e.g., hexane) until turbidity is observed, then cool.[4] | |
| Product streaks on the TLC plate | 1. The compound is acidic or basic. | - Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the TLC mobile phase to improve the spot shape. |
| 2. The compound is highly polar. | - Use a more polar eluent system, such as a higher percentage of methanol in dichloromethane. | |
| Difficulty removing triethylammonium chloride salt | 1. Insufficient washing. | - Perform multiple washes with water. The salt is highly water-soluble. |
| 2. Salt co-precipitates with the product. | - Dissolve the crude product in a suitable organic solvent and wash again with water. If the product is not soluble, consider washing the solid product with cold water if the product itself has low water solubility. |
Data Presentation
Table 1: Recommended Solvents for Reaction, Extraction, and Purification
| Purpose | Solvent(s) | Rationale/Comments |
| Reaction Solvent | Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF) | Aprotic solvents are preferred to avoid reaction with the acyl chloride.[2] |
| Extraction Solvent | Ethyl Acetate, Dichloromethane (DCM) | Good solubility for many benzimidazole carboxamides and immiscible with water. |
| Recrystallization Solvents | Methanol, Ethanol, Acetone/n-Hexane, Ethyl Acetate/n-Hexane | The choice depends on the specific product's solubility. A good recrystallization solvent should dissolve the compound when hot but not when cold.[4] |
| Column Chromatography Eluent | Dichloromethane/Methanol gradient | A common system for separating moderately polar to polar compounds.[6][7] |
Experimental Protocols
Protocol: General Work-up Procedure for the Amidation of this compound
This protocol outlines a typical work-up for a reaction where this compound is reacted with a primary or secondary amine in the presence of triethylamine (Et3N) in a solvent like toluene.
-
Cooling and Quenching:
-
Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. If the reaction was heated, use an ice bath to cool it to 0-5 °C.
-
Slowly add water to the reaction mixture to quench any unreacted this compound.
-
-
Phase Separation and Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add more of the organic solvent used for the reaction (e.g., toluene) or a different extraction solvent like ethyl acetate if the product has better solubility in it.
-
Add water to dissolve the triethylammonium chloride salt.
-
Separate the organic layer from the aqueous layer. Extract the aqueous layer two more times with the organic solvent.
-
-
Washing the Organic Layer:
-
Combine all the organic extracts.
-
Wash the combined organic layer sequentially with:
-
Dilute HCl (e.g., 1 M solution) to remove any remaining triethylamine.[7]
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution to neutralize any remaining acid and remove the 1H-benzimidazole-2-carboxylic acid byproduct.
-
Water to remove any remaining salts.
-
Saturated aqueous sodium chloride (brine) to remove the bulk of the dissolved water.
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
Visualizations
Caption: General workflow for the work-up of this compound reactions.
References
- 1. rsc.org [rsc.org]
- 2. Amide Synthesis [fishersci.fr]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the 1H NMR Characterization of N-Substituted Benzimidazole-2-carboxamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H NMR characterization of N-substituted benzimidazole-2-carboxamides, a class of compounds of significant interest in medicinal chemistry. This guide includes a summary of quantitative ¹H NMR data, detailed experimental protocols, and a comparison with alternative analytical techniques to assist researchers in their drug discovery and development efforts.
Data Presentation: ¹H NMR Spectral Data of N-Substituted Benzimidazole-2-carboxamides
The following table summarizes the ¹H NMR spectral data for a series of N-substituted benzimidazole-2-carboxamides. The data is compiled from a study by Bence et al. (2022) and is presented to facilitate comparison of the chemical shifts (δ) of the protons on the benzimidazole core and the N-substituents. All spectra were recorded in DMSO-d₆.
| Compound | N-Substituent (R¹) | Benzoyl-Substituent (R²) | Benzimidazole H-4/H-7 (ppm) | Benzimidazole H-5/H-6 (ppm) | Amide NH (ppm) | Other Characteristic Peaks (ppm) |
| 1 | H | H | 7.52-7.54 (m, 2H) | 7.19-7.23 (m, 2H) | 12.62 (s, 1H) | 8.16 (d, 2H, J=7.3 Hz, Benzoyl H-2/H-6), 7.54-7.66 (m, 3H, Benzoyl H-3/H-4/H-5) |
| 2 | H | 3,4,5-trimethoxy | 7.71-7.75 (m, 2H) | 7.38-7.42 (m, 2H) | - | 7.60 (s, 2H, Benzoyl H-2/H-6), 3.93 (s, 6H, m-OCH₃), 3.79 (s, 3H, p-OCH₃) |
| 3 | Methyl | 3,4,5-trimethoxy | 7.67-7.70 (m, 2H) | 7.37-7.45 (m, 2H) | - | 7.56 (s, 2H, Benzoyl H-2/H-6), 3.90 (s, 9H, OCH₃), 3.77 (s, 3H, N-CH₃) |
| 4 | Isobutyl | H | 7.54-7.48 (m, 1H) | 7.19-7.25 (m, 2H) | 8.43 (s, 2H) | 3.94 (d, 2H, J=7.7 Hz, N-CH₂), 2.07-2.18 (m, 1H, CH), 0.89 (d, 6H, J=6.6 Hz, CH₃) |
| 5 | Phenyl | H | 7.60-7.70 (m, 3H) | 7.28 (dd, 1H) | 6.70 (s, 2H) | 7.48-7.59 (m, 3H, Phenyl H), 6.93 (d, 1H, J=8.2 Hz) |
Data extracted from Bence, M., et al. (2022). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides.[1][2]
Experimental Protocols
Synthesis of N-Substituted Benzimidazole-2-carboxamides
A general and efficient method for the synthesis of N-substituted benzimidazole-2-carboxamides involves the coupling of a 2-aminobenzimidazole with a substituted benzoyl chloride.[1][2]
Materials:
-
2-Aminobenzimidazole derivative
-
Substituted benzoyl chloride
-
Triethylamine (Et₃N)
-
Dry Toluene
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a solution of the 2-aminobenzimidazole derivative (1 equivalent) in dry toluene, add triethylamine (1.1 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the substituted benzoyl chloride (1 equivalent) dropwise to the reaction mixture.
-
Continue stirring at room temperature for a specified time (typically several hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting precipitate is collected by filtration, washed with a suitable solvent (e.g., cold toluene or water), and dried to yield the crude product.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure N-substituted benzimidazole-2-carboxamide.
¹H NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality ¹H NMR spectra.
Materials:
-
N-substituted benzimidazole-2-carboxamide sample (5-25 mg for ¹H NMR)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tube (clean and dry)
-
Pipette
-
Vortex mixer (optional)
Procedure:
-
Weigh 5-25 mg of the purified N-substituted benzimidazole-2-carboxamide sample directly into a clean, dry NMR tube.
-
Using a pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the NMR tube.
-
Cap the NMR tube securely and gently invert it several times to dissolve the sample. A vortex mixer can be used for a short period to aid dissolution if necessary.
-
Ensure the solution is clear and free of any solid particles before placing it in the NMR spectrometer.
-
The sample is now ready for ¹H NMR analysis.
Mandatory Visualization
Below are diagrams illustrating the key synthetic pathway and the general workflow for the characterization of N-substituted benzimidazole-2-carboxamides.
References
A Comparative Guide to 13C NMR Analysis of the Benzimidazole Core in Carboxamide Derivatives
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. Benzimidazole carboxamides, a class of compounds with significant therapeutic potential, require rigorous analytical techniques to confirm their molecular architecture. Among the array of spectroscopic methods, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for characterizing the carbon framework of these molecules. This guide provides a comprehensive comparison of 13C NMR analysis with other key analytical techniques, supported by experimental data and detailed protocols.
13C NMR Spectroscopy: A Primary Tool for Structural Elucidation
13C NMR spectroscopy provides invaluable information about the chemical environment of each carbon atom within a molecule. For benzimidazole carboxamide derivatives, this technique allows for the unambiguous assignment of the carbon signals of the benzimidazole core and the carboxamide group, offering insights into the effects of substituents on the electron distribution within the molecule.
Experimental Protocol for 13C NMR Analysis
A standardized protocol for acquiring 13C NMR spectra of benzimidazole carboxamide derivatives is crucial for obtaining high-quality, reproducible data.
Sample Preparation:
-
Dissolve 10-20 mg of the benzimidazole carboxamide derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.[1][2]
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumental Parameters:
-
Record the 13C NMR spectrum on a spectrometer operating at a frequency of 75 MHz, 100 MHz, or 150 MHz.[1][3]
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Employ proton decoupling to simplify the spectrum and enhance signal-to-noise.
-
The number of scans will vary depending on the sample concentration and the desired signal-to-noise ratio.
-
Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Interpreting the 13C NMR Spectrum
The chemical shifts (δ) of the carbon atoms in the benzimidazole core are sensitive to the electronic effects of substituents. The numbering convention for the benzimidazole ring is essential for accurate assignment.
Table 1: Typical 13C NMR Chemical Shift Ranges for the Benzimidazole Core and Carboxamide Group
| Carbon Atom | Typical Chemical Shift (δ, ppm) | Notes |
| C2 | 142 - 158 | Highly sensitive to substitution at the N1 and N3 positions. |
| C3a, C7a | 130 - 145 | Bridgehead carbons, influenced by fusion to the benzene and imidazole rings. |
| C4, C7 | 109 - 125 | Influenced by substituents on the benzene ring. Tautomerism can lead to averaged signals.[4][5] |
| C5, C6 | 120 - 130 | Also affected by benzene ring substituents and can show averaged signals due to tautomerism.[4][5] |
| C=O (Carboxamide) | 162 - 170 | The chemical shift is influenced by the nature of the substituent on the amide nitrogen. |
Table 2: Experimental 13C NMR Data for Selected Benzimidazole Carboxamide Derivatives
| Compound | Solvent | C2 | C3a | C4 | C5 | C6 | C7 | C7a | C=O |
| N,2-bis(4-bromophenyl)-1H-benzimidazole-5-carboxamide | DMSO-d₆ | 151.21 | 138.14 | 110.77 | 125.96 | 124.68 | 113.24 | 134.61 | 165.59[3] |
| 2-(4-methoxyphenyl)-N-(p-tolyl)-1H-benzimidazole-5-carboxamide | DMSO-d₆ | 150.57 | 134.39 | 113.17 | 124.56 | 121.91 | 115.32 | 148.32 | 165.60[3] |
| N-(4-methoxyphenyl)-2-(p-tolyl)-1H-benzimidazole-5-carboxamide | DMSO-d₆ | 150.31 | 136.00 | 113.69 | 124.38 | 122.12 | 114.18 | 134.04 | 164.46[3] |
Comparison with Alternative Analytical Techniques
While 13C NMR is a cornerstone of structural analysis, a multi-technique approach provides the most comprehensive characterization.
Table 3: Comparison of Analytical Techniques for Benzimidazole Carboxamide Derivatives
| Technique | Information Provided | Advantages | Limitations |
| 13C NMR Spectroscopy | Detailed information on the carbon framework, chemical environment of each carbon, and substituent effects. | Non-destructive, provides detailed structural information. | Relatively low sensitivity, requires larger sample amounts, longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, requires very small sample amounts, provides molecular formula with high-resolution MS.[2][6] | Does not provide detailed structural connectivity, isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H, C=O, C=N). | Fast, non-destructive, provides a "fingerprint" of the molecule.[7][8] | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystal, including bond lengths and angles. | Provides definitive structural proof.[1][9][10] | Requires a single crystal of suitable quality, the solid-state structure may not represent the solution conformation. |
Visualizing the Analysis and Structural Relationships
Diagrams can effectively illustrate experimental workflows and conceptual relationships in the analysis of benzimidazole carboxamides.
Caption: Workflow for 13C NMR analysis of benzimidazole derivatives.
Caption: Influence of substituents on 13C NMR chemical shifts.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Synthesis and investigation of mass spectra of some novel benzimidazole derivatives | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 6. journalijdr.com [journalijdr.com]
- 7. The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, X-ray crystal structure elucidation and Hirshfeld surface analysis of N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide: investigations for elastase inhibition, antioxidant and DNA binding potentials for biological applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Identifying the Amide Bond in Benzimidazole-2-Carboxamides using FTIR Spectroscopy
For researchers and professionals in drug development, the accurate identification and characterization of functional groups are paramount. The amide bond, a cornerstone of many pharmaceutical compounds, including the versatile benzimidazole-2-carboxamide scaffold, requires precise analytical confirmation. This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy with other analytical techniques for the identification of the amide bond in these heterocyclic compounds, supported by expected experimental data and detailed protocols.
FTIR Spectroscopy for Amide Bond Identification
FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. For benzimidazole-2-carboxamides, specific infrared absorptions corresponding to the amide linkage provide a characteristic fingerprint. The key vibrational bands for identifying an amide group are the Amide I, Amide II, and Amide III bands.
Expected FTIR Vibrational Frequencies for the Amide Bond in Benzimidazole-2-Carboxamides
The precise position of these bands can be influenced by the electronic environment of the molecule, including the substituents on the benzimidazole ring and the amide nitrogen. The following table summarizes the expected ranges for these characteristic vibrations.
| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹) | Intensity |
| Amide A | N-H stretching | 3500 - 3300 | Medium |
| Amide I | C=O stretching | 1700 - 1630 | Strong |
| Amide II | N-H bending and C-N stretching | 1570 - 1515 | Medium to Strong |
| Amide III | C-N stretching and N-H bending | 1350 - 1250 | Medium |
Note: These are general ranges and the exact peak positions may vary based on the specific molecular structure and sample state.
Comparison with Alternative Analytical Techniques
While FTIR is a valuable tool, a multi-technique approach is often beneficial for unambiguous structure elucidation. Here, we compare FTIR with other common analytical methods for the identification of the amide bond in benzimidazole-2-carboxamides.
| Technique | Principle | Advantages for Amide Bond ID | Limitations |
| FTIR Spectroscopy | Infrared absorption causing molecular vibrations. | Fast, non-destructive, provides direct evidence of C=O and N-H bonds. Sensitive to hydrogen bonding. | Can be challenging for aqueous solutions due to strong water absorption. Overlapping peaks can complicate interpretation. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light. | Complementary to FTIR, excellent for aqueous samples, and provides information on non-polar bonds. Minimal sample preparation is required. | Can be affected by sample fluorescence. Generally less sensitive than FTIR for polar functional groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin transitions in a magnetic field. | Provides detailed structural information, including the connectivity of atoms. Can confirm the presence of the N-H proton and its coupling to adjacent protons. | Lower sensitivity than FTIR, requires larger sample amounts, and is a more time-consuming experiment. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Provides the molecular weight of the compound and fragmentation patterns that can confirm the presence of the amide group. | It is a destructive technique and does not directly probe the vibrational nature of the amide bond. |
Experimental Protocols
FTIR Spectroscopy of Benzimidazole-2-Carboxamide Powder Sample
This protocol outlines the standard procedure for acquiring an FTIR spectrum of a solid benzimidazole-2-carboxamide sample using the KBr pellet method.
-
Sample Preparation:
-
Thoroughly dry the benzimidazole-2-carboxamide sample and spectroscopic grade Potassium Bromide (KBr) powder in an oven at 110°C for at least 2 hours to remove any moisture.
-
In an agate mortar, grind a small amount of the sample (approximately 1-2 mg) to a fine powder.
-
Add approximately 100-200 mg of the dried KBr powder to the mortar.
-
Mix the sample and KBr intimately by gentle grinding until a homogenous mixture is obtained.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet-forming die.
-
Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The acquired spectrum should be baseline corrected.
-
Identify the characteristic absorption bands for the amide group (Amide I, II, III, and N-H stretch) and other functional groups present in the molecule.
-
Visualizing the Workflow and Comparisons
Experimental Workflow for FTIR Analysis
Caption: Experimental workflow for identifying the amide bond in benzimidazole-2-carboxamides using FTIR spectroscopy.
Comparison of Analytical Techniques
Caption: Comparison of FTIR with alternative analytical techniques for amide bond identification.
Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of 1H-Benzimidazole-2-Carbonyl Chloride Derivatives
For researchers, scientists, and professionals in drug development, understanding the structural nuances of bioactive molecules is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing intricate details of molecular structure through fragmentation analysis. This guide offers a comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of 1H-benzimidazole-2-carbonyl chloride and its derivatives, equipping researchers with essential data for the identification and structural elucidation of this important class of compounds.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The introduction of a reactive carbonyl chloride group at the 2-position creates a versatile intermediate for the synthesis of a wide array of derivatives, including amides and esters, with diverse biological activities. Characterizing these molecules is a critical step in their development, and mass spectrometry is a key tool in this process. This guide will delve into the fragmentation behavior of these compounds, providing both quantitative data and detailed experimental context.
Comparative Fragmentation Analysis
The fragmentation of this compound and its derivatives under electron impact ionization is primarily dictated by the benzimidazole nucleus and the nature of the substituent at the 2-position. The table below summarizes the key fragment ions observed for the parent carbonyl chloride and representative ester and amide derivatives. While experimental data for this compound is not widely published, its fragmentation can be predicted based on the established behavior of acyl chlorides and benzimidazoles.
| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] and Proposed Structures |
| This compound | 180/182 | 145 : [M-Cl]+, Benzimidazol-2-oyl cation (likely base peak) 118 : [C7H6N2]+, Benzimidazole radical cation 91 : [C6H5N]+, Azatropylium ion or similar rearranged species 64 : [C5H4]+ |
| Methyl 1H-benzimidazole-2-carboxylate | 176 | 145 : [M-OCH3]+, Benzimidazol-2-oyl cation 118 : [C7H6N2]+, Benzimidazole radical cation 91 : [C6H5N]+ 64 : [C5H4]+ |
| Ethyl 1H-benzimidazole-2-carboxylate | 190 | 145 : [M-OC2H5]+, Benzimidazol-2-oyl cation 118 : [C7H6N2]+, Benzimidazole radical cation 91 : [C6H5N]+ 64 : [C5H4]+ |
| 1H-Benzimidazole-2-carboxamide | 161 | 145 : [M-NH2]+, Benzimidazol-2-oyl cation 118 : [C7H6N2]+, Benzimidazole radical cation 91 : [C6H5N]+ 64 : [C5H4]+ |
Core Fragmentation Pathways
The fragmentation of these derivatives follows a set of predictable pathways, initiated by the ionization of the molecule. The primary cleavage events involve the substituent at the 2-position, followed by the characteristic breakdown of the benzimidazole ring.
A generalized fragmentation pathway is illustrated below:
The initial fragmentation typically involves the loss of the substituent attached to the carbonyl group (Cl, OR, or NHR), leading to the formation of a stable benzimidazol-2-oyl cation at m/z 145. This ion is often the base peak in the spectrum. Subsequent loss of a neutral carbon monoxide (CO) molecule from this cation results in the formation of the benzimidazole radical cation at m/z 118. The benzimidazole ring then undergoes its characteristic fragmentation, typically involving the sequential loss of two molecules of hydrogen cyanide (HCN), leading to fragment ions at m/z 91 and m/z 64.
Experimental Protocols
The mass spectra for benzimidazole derivatives are typically acquired using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. A generalized experimental protocol is provided below.
Sample Preparation:
-
Dissolve the this compound derivative in a suitable volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation of mixtures.
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 40-500
-
Scan Speed: 1-2 scans/second
-
Analyzer: Quadrupole or Time-of-Flight (TOF)
The workflow for a typical analysis is depicted in the following diagram:
A Comparative Analysis of the Reactivity of 1H-Benzimidazole-2-carbonyl Chloride and Benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 1H-benzimidazole-2-carbonyl chloride and benzoyl chloride, two important acylating agents in organic synthesis. While direct quantitative comparative studies are limited in published literature, this document offers a thorough analysis based on fundamental electronic principles, supported by available experimental data for benzoyl chloride as a benchmark.
Introduction to the Reagents
Benzoyl chloride is a widely used acylating agent, valued for its ability to introduce the benzoyl group into a variety of molecules, particularly in the synthesis of esters, amides, and in Friedel-Crafts reactions. Its reactivity is well-characterized, making it a standard for comparison.
This compound , a heterocyclic analogue, is a key intermediate in the synthesis of a range of biologically active benzimidazole derivatives. The presence of the benzimidazole ring system is anticipated to modulate the reactivity of the acyl chloride functional group, offering a different profile for synthetic applications.
Theoretical Comparison of Reactivity
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by the electronic effects (inductive and resonance) of the substituent attached to the carbonyl group.
-
Benzoyl Chloride: The phenyl group is generally considered to be weakly electron-withdrawing by induction and can be either electron-donating or electron-withdrawing by resonance, depending on the reaction. In the context of nucleophilic attack at the carbonyl carbon, the phenyl group's overall effect is to slightly reduce the high reactivity of the acyl chloride compared to aliphatic acyl chlorides, yet it remains a highly reactive species.
-
This compound: The 1H-benzimidazol-2-yl group is a more complex electronic modulator. The imidazole ring contains two nitrogen atoms, one of which is pyrrole-like (electron-donating) and the other pyridine-like (electron-withdrawing). The net electronic effect on the C2-carbonyl group is a subject of nuanced consideration. It is plausible that the imidazole moiety, as a whole, acts as an electron-withdrawing group, which would increase the electrophilicity of the carbonyl carbon. This is due to the cumulative inductive effects of the nitrogen atoms and the overall π-deficient nature of the imidazole ring when protonated or interacting with a Lewis acid. An increased electrophilicity would suggest that This compound is likely more reactive than benzoyl chloride towards nucleophiles. However, without direct kinetic data, this remains a theoretical inference.
Quantitative Data
Table 1: Physical and Reactivity Data for Benzoyl Chloride
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClO | N/A |
| Molecular Weight | 140.57 g/mol | N/A |
| Appearance | Colorless fuming liquid | [1] |
| Boiling Point | 197.2 °C | [1] |
| Melting Point | -1 °C | [1] |
| Hydrolysis | Reacts vigorously with water | N/A |
Experimental Protocols
The following protocols provide a basis for comparing the conditions under which these acyl chlorides are typically used.
Acylation of Aniline with Benzoyl Chloride (Schotten-Baumann Reaction)
This is a standard procedure for the benzoylation of an amine.
Protocol:
-
In a conical flask, dissolve 2.5 mL of aniline in 25 mL of 10% aqueous sodium hydroxide solution.
-
Add 3.5 mL of benzoyl chloride to the mixture in small portions while vigorously shaking the flask.
-
Continue shaking for 10-15 minutes, by which time the odor of benzoyl chloride should have disappeared.
-
A solid precipitate of benzanilide will form.
-
Dilute the reaction mixture with cold water to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude product can be recrystallized from ethanol.
Note: The reaction is typically rapid and exothermic.
Acylation of Amines with this compound (General Procedure)
Specific, detailed protocols for the acylation of simple amines like aniline with this compound are not as commonly documented as for benzoyl chloride. However, its use in the synthesis of more complex molecules suggests the following general conditions.
General Protocol:
-
Dissolve the amine substrate in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or dimethylformamide).
-
Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the solution to act as an acid scavenger.
-
Cool the mixture in an ice bath.
-
Add a solution of this compound in the same solvent dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC).
-
Work-up typically involves washing with aqueous solutions to remove the hydrochloride salt of the base and any unreacted starting materials, followed by drying and evaporation of the solvent.
Note: The reactivity is expected to be high, and reactions are often performed at low temperatures to control selectivity and minimize side reactions.
Visualization of Reaction Mechanisms and Workflows
Diagram 1: General Mechanism of Nucleophilic Acyl Substitution
Caption: General mechanism for the reaction of an acyl chloride with a nucleophile.
Diagram 2: Experimental Workflow for Amine Acylation
References
Purity Assessment of Synthesized Benzimidazole-2-carboxamides: A Comparative HPLC Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized active pharmaceutical ingredients (APIs) is a critical parameter in drug discovery and development. For novel benzimidazole-2-carboxamides, a class of compounds with significant therapeutic potential, ensuring high purity is paramount for accurate biological evaluation and safety. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the purity assessment of these compounds. This guide provides a comparative overview of HPLC methods and other relevant analytical techniques for determining the purity of synthesized benzimidazole-2-carboxamides, supported by representative experimental data and detailed protocols.
Introduction to Purity Assessment
The synthesis of benzimidazole-2-carboxamides typically involves the condensation of an o-phenylenediamine derivative with a reactive carbonyl compound, followed by amidation. This process can lead to various impurities, including unreacted starting materials, reagents, intermediates, and side-products. A robust analytical method must be able to separate the main compound from all potential impurities. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose due to its versatility and high resolving power for moderately polar to nonpolar compounds like benzimidazole-2-carboxamides.
Comparison of HPLC Methods for Purity Analysis
The selection of an appropriate HPLC method is crucial for achieving accurate and reliable purity results. Below is a comparison of typical RP-HPLC methods that can be adapted for the analysis of benzimidazole-2-carboxamides, based on common practices for related benzimidazole derivatives.
Table 1: Comparison of Representative RP-HPLC Method Parameters for Purity Assessment of Benzimidazole Derivatives
| Parameter | Method A: Rapid Screening | Method B: High-Resolution Analysis | Method C: UHPLC for High Throughput |
| Column | C18, 50 x 4.6 mm, 3.5 µm | C18, 150 x 4.6 mm, 5 µm | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Phosphate Buffer (pH 3.0) | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B in 10 min | 20-80% B in 25 min | 10-90% B in 5 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min |
| Column Temp. | 30 °C | 35 °C | 40 °C |
| Detection (UV) | 280 nm | 280 nm | 280 nm |
| Typical Retention Time | 3-7 min | 8-15 min | 1-3 min |
| Resolution (Rs) | > 1.5 for key impurities | > 2.0 for all impurities | > 1.8 for key impurities |
| Tailing Factor | < 1.5 | < 1.2 | < 1.4 |
| Application | In-process control, rapid purity checks | Final product purity, impurity profiling | High-throughput screening |
Note: The data presented in this table is representative and may require optimization for specific benzimidazole-2-carboxamide analogues.
Experimental Protocols
This method is designed to provide excellent separation of the main benzimidazole-2-carboxamide peak from potential impurities.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Prepare a 10 mM potassium dihydrogen phosphate solution and adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 280 nm (or the λmax of the specific compound).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the synthesized benzimidazole-2-carboxamide in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity of the main peak using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed. This involves subjecting the benzimidazole-2-carboxamide to various stress conditions to generate potential degradation products and demonstrating that they are well-separated from the main peak.
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the developed HPLC method to confirm the separation of degradation products from the parent compound.
Alternative Purity Assessment Techniques
While HPLC is the gold standard, other techniques can provide complementary information on the purity of synthesized benzimidazole-2-carboxamides.
Table 2: Comparison of Alternative Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| HPTLC | Planar chromatography based on differential adsorption/partition. | High sample throughput, low solvent consumption, cost-effective. | Lower resolution and sensitivity compared to HPLC. |
| Capillary Electrophoresis (CE) | Separation based on differential migration of charged species in an electric field. | High separation efficiency, minimal sample and solvent usage. | Less robust for complex mixtures, sensitivity can be lower than HPLC-UV. |
| LC-MS | HPLC coupled with a mass spectrometer. | Provides molecular weight and structural information of impurities. | Higher cost and complexity. |
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for the purity assessment of a synthesized benzimidazole-2-carboxamide.
Caption: Workflow for Synthesis and HPLC Purity Assessment.
The logical flow for developing and validating a stability-indicating HPLC method is depicted below.
X-ray crystallographic analysis of N-phenyl-1H-benzimidazole-2-carboxamide
A comparative guide to the and its structural analogs is presented for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of crystallographic data, experimental protocols, and structural features based on available literature.
While a specific X-ray crystallographic study for N-phenyl-1H-benzimidazole-2-carboxamide was not identified in the initial search, this guide leverages data from closely related compounds to provide valuable structural insights. The primary comparison is made with the parent molecule, 1H-benzimidazole-2-carboxamide , and various N-phenyl substituted benzimidazole derivatives. This comparative approach allows for an objective analysis of the influence of the N-phenyl group and other substituents on the crystal packing and molecular geometry of the benzimidazole core.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 1H-benzimidazole-2-carboxamide and a representative halogen-substituted N-phenylbenzimidazole derivative. This data provides a quantitative basis for comparing the crystal structures.
| Parameter | 1H-benzimidazole-2-carboxamide[1][2] | 1-Phenyl-2-(3-bromophenyl)benzimidazole[3] |
| Chemical Formula | C₈H₇N₃O | C₁₉H₁₃BrN₂ |
| Molecular Weight ( g/mol ) | 161.16 | 349.22 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pccn (No. 56) | P2₁/c (No. 14) |
| a (Å) | 9.9071(14) | 8.6166(7) |
| b (Å) | 11.1950(19) | 10.1262(8) |
| c (Å) | 13.315(2) | 17.6938(14) |
| α (°) | 90 | 90 |
| β (°) | 90 | 98.201(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1476.8(4) | 1528.1(2) |
| Z | 8 | 4 |
| Temperature (K) | 100(2) | 150(2) |
| Rgt(F) / R₁ | 0.0356 | 0.0271 (I > 2σ(I)) |
| wRref(F²) / wR₂ | 0.1034 | 0.0724 (all data) |
Experimental Protocols
A detailed methodology is crucial for the replication and validation of scientific findings. The experimental protocols for the synthesis and X-ray crystallographic analysis of the compared compounds are outlined below.
Synthesis of 1H-benzimidazole-2-carboxamide[1][2]
-
Step 1: Synthesis of 1H-benzimidazole-2-methanol: 1,2-diaminobenzene and glycolic acid were mixed in a hydrochloric acid aqueous solution and stirred at 90 °C for 7 hours. The solution was then cooled, and a sodium hydroxide solution was added to precipitate the product.
-
Step 2: Oxidation to 1H-benzimidazole-2-carboxylic acid: The 1H-benzimidazole-2-methanol was refluxed with sodium carbonate and potassium permanganate in an aqueous solution for 2 hours. The pH was adjusted to 4.0 to precipitate the carboxylic acid.
-
Step 3: Amidation to 1H-benzimidazole-2-carboxamide: The carboxylic acid was treated with thionyl chloride at 70 °C for 5 hours. After cooling and concentration, ammonia water was added, and the solution was stirred at 70 °C for 5 hours to yield the final product.
-
Crystallization: Crystals suitable for X-ray diffraction were obtained by recrystallization from a methanol solution at ambient temperature over a week.
Synthesis of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles[3]
-
Synthesis: A solution of N-phenyl-o-phenylenediamine and a substituted p-bromobenzaldehyde were mixed in ethanol with sodium metabisulfite (Na₂S₂O₅) and refluxed under argon for 3 hours.
-
Crystallization: Single crystals suitable for X-ray analysis were grown by slow evaporation of the solvent from a solution of the substance in a chloroform/ethanol mixture.
X-ray Data Collection and Structure Refinement
For both compounds, single-crystal X-ray diffraction data was collected using a diffractometer with synchrotron radiation or MoKα radiation. The structures were solved and refined using standard crystallographic software packages.[1][2] Hydrogen atoms bonded to carbon were typically placed in calculated positions, while those bonded to nitrogen were located from Fourier difference maps.[1][2]
Structural Analysis and Comparison
The addition of a phenyl group at the N1 position of the benzimidazole ring significantly influences the molecule's conformation. In halogen-substituted 2-aryl-N-phenylbenzimidazoles, the molecule consists of three non-coplanar aromatic fragments: the benzimidazole unit, the N-phenyl ring, and the 2-aryl ring.[3]
The dihedral angle between the benzimidazole system and the N-phenyl ring is a key parameter. For instance, in para-substituted 1-phenyl-2-(4-halophenyl)benzimidazoles, this angle is around 66-67°, while for meta-substituted analogs, it is smaller, in the range of 54-57°.[3] In contrast, 2-(4-hexyloxyphenyl)-1-phenyl-1H-benzimidazole shows a dihedral angle of 68.92(4)° between the N-phenyl ring and the benzimidazole moiety.[4] This rotation of the N-phenyl ring helps to reduce steric hindrance.[4]
The intermolecular interactions also differ significantly. While 1H-benzimidazole-2-carboxamide features N-H···N and N-H···O hydrogen bonds, the N-phenyl substituted derivatives lack the N-H donor for such interactions and are instead assembled through weaker C-H···π, π-π, and in the case of halogenated compounds, halogen···nitrogen interactions.[3][4]
Visualizations
To further illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for X-ray crystallographic analysis.
Caption: Logical relationship for the comparative structural analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles [mdpi.com]
- 4. Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Antiproliferative Activity of Novel Benzimidazole-2-Carboxamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro antiproliferative activity of recently developed benzimidazole-2-carboxamide derivatives against various cancer cell lines. The data presented is compiled from recent studies and is intended to offer a clear, objective comparison with established anticancer agents. Detailed experimental protocols for the key assays are provided to support the reproducibility of the findings.
Data Presentation: Antiproliferative Activity
The antiproliferative activity of novel benzimidazole-2-carboxamides and standard anticancer drugs is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| Novel Benzimidazoles | Standard Drugs | ||||
| Benzimidazole-triazole hybrid 32 | HCT-116 | 3.87 - 8.34 | Doxorubicin | HCT-116 | 4.17 - 5.57 |
| HepG2 | 3.87 - 8.34 | HepG2 | 4.17 - 5.57 | ||
| MCF-7 | 3.87 - 8.34 | MCF-7 | 4.17 - 5.57[1] | ||
| Benzimidazole-triazole hybrid 7c | A-549 | 0.63 | 5-Fluorouracil | A-549 | - |
| NCI-H460 | 0.99 | NCI-H460 | - | ||
| Benzimidazole derivative 5m | A549 | 7.19 | 5-Fluorouracil | A549 | > 5-FU IC50 |
| PC-3 | - | Gefitinib | A549 | > Gefitinib IC50 | |
| CCL299 | HepG2 | 1.0 | - | - | - |
| HEp-2 | 2.7 | ||||
| A549 | > 20 | ||||
| Benzimidazole 2 | HCT-116 | 16.18 (µg/mL) | - | - | - |
| Benzimidazole 4 | MCF-7 | 8.86 (µg/mL) | - | - | - |
| Benzimidazole-piperazine hybrid 17 | A549 | 5.4 | - | - | - |
| MCF-7 | 4.2 | ||||
| Benzimidazole derivative se-182 | A549 | 15.80 | Cisplatin | A549 | - |
| HepG2 | 15.58 | HepG2 | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of antiproliferative activity are provided below.
MTT Assay for Cell Proliferation
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. These insoluble crystals are then dissolved, and the colored solution is quantified by measuring its absorbance.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells, one can distinguish between cells in different phases of the cell cycle.
Procedure:
-
Cell Treatment: Culture and treat cells with the test compounds for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The data is then used to generate a histogram representing the distribution of cells in each phase of the cell cycle.
Apoptosis Assay using Annexin V-FITC
This assay is used to detect apoptosis, or programmed cell death.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Procedure:
-
Cell Treatment: Treat cells with the test compounds to induce apoptosis.
-
Cell Harvesting: Collect the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the in vitro validation of antiproliferative compounds.
Signaling Pathway Diagram: Apoptosis Induction
Many benzimidazole derivatives exert their antiproliferative effects by inducing apoptosis. A simplified, common pathway for apoptosis induction is depicted below.
Caption: A diagram showing the extrinsic and intrinsic pathways of apoptosis that can be triggered by benzimidazole-2-carboxamides.
References
Comparative study of different coupling reagents for benzimidazole-2-carboxamide synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzimidazole-2-carboxamides, a privileged scaffold in medicinal chemistry, relies on the critical step of amide bond formation. The choice of coupling reagent significantly impacts reaction efficiency, yield, and purity of the final product. This guide provides an objective comparison of commonly used coupling reagents, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for your research needs.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent is often a balance between reactivity, cost, ease of handling, and the prevention of side reactions such as racemization. Below is a summary of the performance of several popular coupling reagents in the context of amide bond formation, with specific relevance to benzimidazole-2-carboxamide synthesis.
| Coupling Reagent | Additive(s) | Typical Reaction Time | Typical Yield | Key Advantages | Potential Disadvantages |
| HATU | Base (e.g., DIPEA) | 3 - 6 hours[1] | High[1] | High coupling efficiency, faster reaction times compared to HBTU and EDC.HCl, low racemization.[1][2][3] | Higher cost compared to carbodiimides. |
| HBTU | Base (e.g., DIPEA) | ~4 hours (coupling step)[4] | 80 - 99%[4] | Effective for one-pot synthesis of benzimidazoles, good yields.[4] | Can react with unprotected N-terminus in peptide synthesis.[2] |
| EDC.HCl | HOBt, Base (e.g., DMAP, DIPEA) | 6 - 10 hours[1] | Moderate to High | Cost-effective, water-soluble byproducts are easily removed.[2] | Slower reaction times compared to uronium/phosphonium reagents, may require additives to suppress racemization.[1][2] |
| PyBOP | Base (e.g., DIPEA) | Rapid | High | Efficient and rapid coupling, less hazardous byproducts than BOP.[2] | Byproducts can sometimes complicate purification. |
| COMU | Base (e.g., DIPEA) | 30 minutes[5] | High[5][6] | Highly efficient, requires only 1 equivalent of base, water-soluble byproducts, safer profile than benzotriazole-based reagents.[5][7] | Newer reagent, may be more expensive. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for the synthesis of benzimidazole-2-carboxamides using different coupling reagents.
Protocol 1: HATU Mediated Synthesis[1]
This protocol describes the synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamides.
-
Reaction Setup: In a round-bottom flask, combine 2-amino-5,6-dimethyl-1H-benzimidazole (0.0062 mol), the desired carboxylic acid (0.0074 mmol), and HATU (0.0124 mol) in dichloromethane (5 mL).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (0.0077 mol) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 3-6 hours.
-
Work-up: Upon completion, cool the mixture and pour it into crushed ice.
-
Purification: Filter the precipitated product, dry it, and recrystallize from methanol. Further purification can be achieved by silica gel column chromatography.
Protocol 2: One-Pot HBTU Promoted Synthesis of Benzimidazoles[4]
This protocol outlines a one-pot conversion of carboxylic acids to benzimidazoles.
-
Initial Solution: Dissolve the carboxylic acid (1.0 equiv.) in toluene or DMF (30 mL).
-
Base and Activation: Add N,N-diisopropylethylamine (1.9 equiv.) and stir for 10 minutes at room temperature. Then, add HBTU (2 equiv.) and stir for another 10 minutes.
-
Amine Addition: Add O-phenylenediamine (1 equiv.) and stir for 4 hours at room temperature.
-
Cyclization: Heat the reaction mixture under reflux for 3 hours.
-
Work-up and Purification: After cooling, the product can be isolated and purified using standard techniques.
Protocol 3: EDC/HOBt Mediated Amide Coupling[8][9]
This is a general protocol for amide bond formation using EDC and HOBt.
-
Reaction Mixture: To a solution of the carboxylic acid (1.0 equiv) and the amine (1.0 equiv) in DMF, add HOBt (1.2 equiv) and EDC.HCl (1.2 equiv).
-
Base Addition: Add a tertiary amine base such as DIPEA or triethylamine (2-3 equiv).
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with aqueous solutions to remove unreacted reagents and byproducts, dry over anhydrous sodium sulfate, and purify by chromatography.
Visualizing the Synthesis Workflow
The general workflow for the synthesis of benzimidazole-2-carboxamides via amide coupling can be visualized as a two-step process: activation of the carboxylic acid followed by nucleophilic attack of the amine.
Caption: General workflow for benzimidazole-2-carboxamide synthesis.
The following diagram illustrates the logical relationship in choosing a coupling reagent based on key performance indicators.
Caption: Decision tree for coupling reagent selection.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. peptide.com [peptide.com]
- 3. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 4. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
- 7. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1H-benzimidazole-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 1H-benzimidazole-2-carbonyl chloride and its hydrochloride salt. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires stringent safety measures. The primary hazards include corrosivity, potential for severe skin burns and eye damage, and respiratory irritation. The hydrochloride salt is classified as a corrosive solid.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye and Face | Chemical safety goggles and a full-face shield must be worn to protect against splashes and dust. |
| Skin | A chemical-resistant lab coat or apron over full-body clothing. For larger quantities, a chemical-resistant suit is recommended. |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or multi-layer laminates). Always inspect gloves for integrity before use. |
| Respiratory | A NIOSH-approved respirator with cartridges for acid gases and organic vapors is required, especially when handling the powder outside of a certified chemical fume hood. |
Operational Plan: Handling and Storage
Proper operational procedures are critical to minimize exposure and ensure a safe working environment.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as moisture, strong bases, and oxidizing agents.
-
The storage area should be secured and accessible only to authorized personnel.
Emergency Procedures
Immediate and appropriate action is vital in the event of an emergency.
Table 2: Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention. |
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with a dry, inert absorbent material such as sand or vermiculite.
-
Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating agent, followed by a thorough wash with soap and water.
-
Ventilate the area.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization: Collect all solid waste (e.g., contaminated absorbent material, disposable labware) in a clearly labeled, sealed, and chemical-resistant container. Liquid waste from decontamination should also be collected in a separate, appropriately labeled container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated satellite accumulation area.
-
Pickup: Arrange for waste pickup through your institution's EHS department for final disposal in accordance with local, state, and federal regulations. Do not attempt to dispose of this chemical down the drain or in regular trash.
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
